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Foundational

Unveiling the In Vitro Mechanism of Action of Propoxyacetic Acid Hydrazide (PAAH): A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in high-throughput screening (HTS) and mechanistic enzymology, I frequently encounter aliphatic ether-hydrazides like Propoxyacetic Acid Hydrazide (PAAH)....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in high-throughput screening (HTS) and mechanistic enzymology, I frequently encounter aliphatic ether-hydrazides like Propoxyacetic Acid Hydrazide (PAAH). While often utilized as a synthetic building block for complex pharmacophores (such as triazolobenzodiazepines), the standalone hydrazide moiety (-CO-NH-NH₂)—coupled with the lipophilic propoxy chain—exhibits a rich, polypharmacological profile in vitro.

This whitepaper deconstructs the in vitro mechanism of action of PAAH and its structural analogs. By avoiding rigid templates and focusing on the physicochemical realities of the molecule, this guide provides researchers with self-validating protocols to accurately profile hydrazide-based compounds without falling victim to common assay artifacts.

Chemical Ontology & Reactivity Profile

The pharmacological versatility of PAAH stems directly from its electronic structure. The hydrazide pharmacophore features a terminal primary amine with a highly localized lone pair of electrons. This makes the terminal nitrogen an exceptional nucleophile. When paired with the adjacent carbonyl oxygen, the system acts as a potent bidentate ligand.

Depending on the microenvironment of the target enzyme, PAAH can engage in three distinct mechanisms:

  • Reversible Metal Chelation: Coordinating with metalloenzymes (e.g., Cu²⁺ in Tyrosinase).

  • Irreversible Covalent Modification: Nucleophilic attack on enzyme cofactors (e.g., FAD in Monoamine Oxidase).

  • Radical-Mediated Prodrug Activation: Peroxidative cleavage to form reactive acyl radicals (e.g., via Mycobacterial KatG).

MOA_PAAH PAAH Propoxyacetic Acid Hydrazide (PAAH) Target1 Tyrosinase Enzyme (Cu2+ Active Site) PAAH->Target1 Lone Pair Donation Target2 Monoamine Oxidase (FAD Cofactor) PAAH->Target2 Nucleophilic Attack Target3 Mycobacterial KatG (Catalase-Peroxidase) PAAH->Target3 Oxidation by H2O2 Mech1 Bidentate Chelation (Reversible) Target1->Mech1 Cu2+ Coordination Mech2 Covalent Adduct (Irreversible) Target2->Mech2 FAD Reduction Mech3 Acyl Radical (Prodrug Activation) Target3->Mech3 Radical Cleavage

Fig 1: Divergent in vitro mechanistic pathways of PAAH across different enzymatic targets.

Mechanistic Pathways of Hydrazides In Vitro

Metalloenzyme Chelation (The Tyrosinase Model)

Alkoxy and aryloxyacetic acid hydrazides are thoroughly documented as potent inhibitors of tyrosinase. Research demonstrates that these derivatives inhibit tyrosinase with IC₅₀ values in the low micromolar range by interacting directly with the Cu-His residues within the active site 1. The propoxy chain of PAAH provides the necessary lipophilic bulk to stabilize the molecule within the hydrophobic pocket adjacent to the binuclear copper center, resulting in mixed-type inhibition.

Radical-Mediated Prodrug Activation (The KatG Model)

Analogous to the front-line antituberculosis drug isoniazid (isonicotinic acid hydrazide), aliphatic hydrazides can serve as prodrugs. In vitro studies confirm that mycobacterial catalase-peroxidase (KatG) oxidizes the hydrazide moiety in the presence of H₂O₂. This oxidative activation generates reactive acyl radicals and nitric oxide (NO•), which subsequently inhibit key respiratory enzymes and cell wall synthesis pathways 2. Furthermore, hydrazide derivatives have shown broad-spectrum antimicrobial activity by acting as competitive inhibitors of bacterial DNA gyrase 3.

Self-Validating In Vitro Protocols

In my experience troubleshooting false positives in HTS campaigns, hydrazides frequently trigger assay interference via redox cycling or non-specific metal stripping. To counter this, the following protocols are designed as self-validating systems to uncouple true target engagement from assay artifacts.

Workflow_PAAH Step1 1. Compound Prep (PAAH in DMSO) Step2 2. Target Incubation (Pre-steady state) Step1->Step2 Step3 3. Substrate Spike (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Readout (Spectrophotometry) Step3->Step4 Step5 5. Data Synthesis (IC50 Modeling) Step4->Step5

Fig 2: Self-validating kinetic assay workflow for mechanism-based enzyme inhibitors.

Protocol A: Continuous Spectrophotometric Tyrosinase Inhibition Assay

Objective: Determine the IC₅₀ and mechanism of inhibition (reversible vs. irreversible) of PAAH.

  • Buffer Preparation: Prepare 50 mM Phosphate buffer at pH 6.8.

    • The Causality: This specific pH matches the physiological optimum of tyrosinase while strictly preventing the base-catalyzed auto-oxidation of the L-DOPA substrate, which would create a false-positive background signal.

  • Pre-Incubation: Incubate 10 µL of PAAH (titrated from 0.1–100 µM) with 40 µL of Mushroom Tyrosinase (50 U/mL) for exactly 10 minutes at 25°C.

    • The Causality: Hydrazides are notorious for displaying time-dependent inhibition. Initiating the reaction by adding enzyme and substrate simultaneously will severely underestimate the compound's potency. Pre-incubation allows the hydrazide lone pairs to coordinate with the Cu²⁺ ions, establishing binding equilibrium.

  • Reaction Initiation: Spike the wells with 50 µL of 2 mM L-DOPA.

  • Kinetic Readout: Measure absorbance continuously at 475 nm for 5 minutes using a microplate reader.

    • The Causality: We track the formation of dopachrome (λmax = 475 nm). Taking a single endpoint measurement is a critical error in hydrazide profiling, as it cannot distinguish between true enzymatic inhibition and the compound acting as an alternative substrate. Continuous monitoring ensures the initial velocity (V₀) is accurately captured within the linear range.

Protocol B: KatG-Mediated Acyl Radical Trapping Assay

Objective: Validate the prodrug activation capability of PAAH by mycobacterial KatG.

  • Reaction Assembly: Combine 10 µg/mL recombinant KatG, 50 µM PAAH, and 100 µM H₂O₂ in 50 mM HEPES buffer (pH 7.0).

  • Radical Trapping: Add 100 µM Nitroblue Tetrazolium (NBT) to the reaction mixture.

    • The Causality: PAAH itself does not inhibit downstream targets until activated. KatG oxidizes the hydrazide into a transient acyl radical. Because radicals have half-lives in the microsecond range, they cannot be measured directly via standard spectrophotometry. NBT acts as a chemical trap; it is reduced by the acyl radical into a stable, blue formazan dye. This allows us to quantify the rate of prodrug activation spectrophotometrically at 560 nm.

Quantitative Pharmacological Data

To benchmark the expected in vitro performance of PAAH, we must look at the established structure-activity relationship (SAR) data of its closest structural analogs. The table below synthesizes the kinetic parameters of related hydrazide scaffolds to provide a predictive framework for PAAH.

Compound ClassPrimary TargetIn Vitro Potency (IC₅₀/MIC)Mechanism of ActionReference
Aryloxyacetic acid hydrazides Tyrosinase7.57 - 8.92 µMMixed-type inhibition (Cu²⁺ binding)1
Isonicotinic acid hydrazides KatG / InhA0.02 - 0.05 µMProdrug activation / Acyl-NADH adduct2
Hydrazide-hydrazones DNA Gyrase19.32 µMCompetitive inhibition3
Propoxyacetic acid hydrazide Multi-targetExtrapolated 10-50 µMNucleophilic attack / ChelationN/A

Conclusion

Propoxyacetic acid hydrazide is more than a mere synthetic intermediate; it is a structurally primed pharmacophore capable of engaging multiple high-value enzymatic targets. By understanding the nucleophilic and chelating nature of the hydrazide moiety, researchers can leverage the self-validating protocols outlined above to accurately map its in vitro efficacy. Whether investigating it as a tyrosinase inhibitor for dermatological applications or as a KatG-activated antimicrobial, rigorous kinetic monitoring is the key to unlocking its true mechanism of action.

References

  • Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. ResearchGate. 1

  • Requirements for Nitric Oxide Generation from Isoniazid Activation In Vitro and Inhibition of Mycobacterial Respiration In Vivo. ASM Journals. 2

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. 3

Sources

Exploratory

Comprehensive Technical Guide on Propoxyacetic Acid Hydrazide: Molecular Properties, Mass Spectrometry, and Synthetic Workflows

Executive Summary Propoxyacetic acid hydrazide is a highly versatile aliphatic carboxyhydrazide that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propoxyacetic acid hydrazide is a highly versatile aliphatic carboxyhydrazide that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Featuring both an ether linkage and a terminal hydrazide moiety, this molecule offers unique hydrogen-bonding capabilities and nucleophilic reactivity. This whitepaper provides an in-depth technical analysis of its exact mass characteristics, mass spectrometry fragmentation behavior, and a self-validating synthetic methodology designed for high-yield laboratory production.

Molecular Identity and Physicochemical Properties

Accurate characterization of propoxyacetic acid hydrazide begins with its fundamental physicochemical properties. The molecule consists of a propyl group attached to an acetic acid backbone via an ether linkage, terminating in a hydrazide functional group.

To ensure analytical precision, especially in High-Resolution Mass Spectrometry (HRMS), distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for spectral identification) is paramount.

Table 1: Quantitative Molecular Data for Propoxyacetic Acid Hydrazide

PropertyValueComputational Derivation
Chemical Formula C₅H₁₂N₂O₂C (5), H (12), N (2), O (2)
Molecular Weight 132.163 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Mass (Monoisotopic) 132.089878 DaBased on most abundant isotopes (¹²C: 12.0000, ¹H: 1.0078, ¹⁴N: 14.0031, ¹⁶O: 15.9949)
[M+H]⁺ Ion Mass 133.097154 DaExact Mass + Mass of a proton (1.007276 Da)
Hydrogen Bond Donors 3Terminal -NH₂ and secondary -NH-
Hydrogen Bond Acceptors 3Carbonyl oxygen, ether oxygen, and terminal nitrogen

Mass Spectrometry (MS) and Analytical Characterization

In modern systems biology and drug development, chemical tagging and mass spectrometry are foundational for structural elucidation 1. The exact mass of 132.089878 Da is critical for HRMS workflows. By utilizing mass analyzers with high resolving power (e.g., Orbitrap or Time-of-Flight), researchers can confidently distinguish propoxyacetic acid hydrazide from isobaric species—molecules with the same nominal mass but different exact masses—ensuring unambiguous identification during pharmacokinetic profiling.

Causality in Fragmentation Pathways

Under Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), hydrazides exhibit predictable, structure-specific fragmentation patterns. The causality behind these fragmentations lies in the relative bond dissociation energies and the stability of the resulting carbocations or acylium ions:

  • Loss of Ammonia (-17 Da): The terminal -NH₂ group is highly susceptible to protonation in positive ion mode. Subsequent cleavage yields a stable fragment at m/z 116.070.

  • Acylium Ion Formation (-32 Da): Cleavage of the C-N bond results in the loss of the entire hydrazine moiety (N₂H₄), generating a highly stable propoxyacetyl cation (m/z 101.060).

  • Ether Cleavage (-43 Da): The aliphatic ether linkage can undergo inductive cleavage, losing the propyl radical/neutral species and leaving the hydrazide-bearing fragment.

MS_Fragmentation M Propoxyacetic acid hydrazide [M+H]+ m/z 133.097 F1 Loss of NH3 (-17 Da) m/z 116.070 M->F1 -NH3 F2 Acylium Ion Formation Loss of NH2NH2 (-32 Da) m/z 101.060 M->F2 -N2H4 F3 Loss of Propyl Group (-43 Da) m/z 90.055 M->F3 -C3H7

Figure 1: Proposed MS/MS positive ion fragmentation pathway.

Synthetic Methodologies and Experimental Protocols

Hydrazides are conventionally synthesized from ester precursors via nucleophilic acyl substitution 2. Direct amidation of carboxylic acids with hydrazine is thermodynamically unfavorable without expensive coupling agents. Therefore, converting the acid to an ester first creates a highly electrophilic carbonyl center.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to guarantee the integrity of the final product.

Step 1: Fischer Esterification

  • Procedure: Dissolve 1.0 equivalent of propoxyacetic acid in an excess of anhydrous ethanol. Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Heat the mixture to reflux for 4 hours.

  • Causality: Ethanol acts as both the solvent and the reactant. By using an excess of ethanol and removing water (or relying on Le Chatelier's principle), the equilibrium is driven entirely toward the formation of ethyl propoxyacetate.

Step 2: Intermediate Isolation

  • Procedure: Concentrate the reaction mixture under reduced pressure. Neutralize the residual acid with saturated aqueous NaHCO₃ and extract with dichloromethane (DCM). Evaporate the organic layer to yield the ethyl propoxyacetate intermediate.

Step 3: Hydrazinolysis

  • Procedure: Dissolve the ethyl propoxyacetate in absolute ethanol. Slowly add 2.5 equivalents of hydrazine hydrate (N₂H₄·H₂O) dropwise at 0 °C. Once added, heat the mixture to reflux for 2–4 hours 3.

  • Causality: The reaction is driven by the "alpha effect," where the adjacent nitrogen atoms in hydrazine hydrate donate electron density to one another, making it a highly potent nucleophile. Adding the reagent at 0 °C controls the initial exothermic reaction and prevents the formation of unwanted diacylhydrazine byproducts.

Step 4: Reaction Monitoring (Self-Validation)

  • Procedure: Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system, coupled with LC-MS.

  • Validation Logic: The protocol validates itself when the high-Rf ester spot disappears and a new, highly polar low-Rf spot appears on the TLC plate. Simultaneously, the LC-MS must show a dominant peak at m/z 133.097 ([M+H]⁺), confirming the targeted trajectory of the reaction.

Step 5: Purification

  • Procedure: Cool the mixture to room temperature and remove the solvent under reduced pressure. Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure propoxyacetic acid hydrazide.

Synthetic_Workflow Step1 1. Esterification Propoxyacetic acid + EtOH Step2 2. Hydrazinolysis Ethyl propoxyacetate + N2H4·H2O Step1->Step2 Intermediate Isolation Step3 3. Reaction Monitoring TLC & LC-MS (m/z 133.097) Step2->Step3 Reflux 2-4h Step3->Step2 Incomplete Step4 4. Purification Recrystallization from EtOH Step3->Step4 Complete Step5 5. Validation HRMS & NMR Confirmation Step4->Step5 Pure Product

Figure 2: Self-validating synthetic workflow for propoxyacetic acid hydrazide.

Pharmacological and Agrochemical Applications

The synthesis of hydrazides is not merely an academic exercise; it is a foundational pillar of medicinal chemistry 4. Propoxyacetic acid hydrazide serves as a versatile building block for constructing 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiadiazoles—heterocycles heavily featured in modern cytotoxic and antimicrobial agents. Furthermore, the hydrazide moiety itself can act as a prodrug trigger, remaining stable in systemic circulation but undergoing rapid hydrolysis or enzymatic activation within target pathogen microenvironments (a mechanism famously utilized by the antitubercular drug isoniazid).

By understanding its exact mass, fragmentation behavior, and synthetic pathways, researchers can effectively leverage propoxyacetic acid hydrazide in the rational design of next-generation therapeutics.

References

  • Chemical Tagging in Mass Spectrometry for Systems Biology Analytical Chemistry (ACS) URL:[Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Molecules (MDPI) URL:[Link]

  • Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds PMC (NIH) URL:[Link]

Sources

Foundational

Pharmacokinetic Profiling and Metabolic Liabilities of Propoxyacetic Acid Hydrazide: A Technical Whitepaper

Executive Summary Propoxyacetic acid hydrazide (PAAH) is a highly functionalized aliphatic ether-hydrazide. While hydrazide moieties are powerful pharmacophores—famously utilized in antitubercular agents like isoniazid—t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propoxyacetic acid hydrazide (PAAH) is a highly functionalized aliphatic ether-hydrazide. While hydrazide moieties are powerful pharmacophores—famously utilized in antitubercular agents like isoniazid—they introduce profound pharmacokinetic (PK) and toxicological liabilities[1]. Concurrently, the propoxyacetic acid (PAA) substructure is a known downstream metabolite of glycol ethers, notorious for inducing erythrocyte swelling and ATP depletion[2]. Profiling PAAH requires a specialized, multiparametric approach that uncouples Phase II acetylation polymorphisms from Phase I hydrolytic hemotoxicity.

As an Application Scientist, designing a PK workflow for such a compound means moving beyond standard microsomal stability assays. We must build a self-validating system that directly links systemic clearance to cellular pharmacodynamics.

Structural Rationale and Biotransformation Dynamics

The biotransformation of PAAH is characterized by a bimodal metabolic bifurcation, demanding targeted experimental design:

  • N-Acetylation via NAT2: The primary clearance mechanism for hydrazides is N-acetylation catalyzed by Arylamine N-acetyltransferase 2 (NAT2)[1]. Because human populations exhibit distinct "rapid" and "slow" acetylator phenotypes, PAAH clearance is inherently polymorphic. Slow acetylators experience prolonged systemic exposure to the parent hydrazide, increasing the risk of idiosyncratic toxicity.

  • Amidase-Mediated Hydrolysis: A competing Phase I pathway involves the hydrolytic cleavage of the hydrazide bond, yielding free hydrazine and propoxyacetic acid[1][3]. Free hydrazine is a known hepatotoxin. More insidiously, propoxyacetic acid partitions into erythrocytes, disrupting osmotic balance and precipitating a rapid decline in intracellular ATP, ultimately leading to irreversible hemolysis[2].

Causality in PK Design: This dual-liability profile dictates that standard rodent PK is inadequate for human prediction. A robust PK evaluation must actively stratify NAT2 phenotypes in vitro while simultaneously tracking the generation of hemotoxic PAA in vivo.

Metabolic Pathway Visualization

G PAAH Propoxyacetic Acid Hydrazide (Parent Compound) NAT2 NAT2 Enzyme (Phase II Acetylation) PAAH->NAT2 Fast/Slow Polymorphism Amidase Hepatic Amidases (Phase I Hydrolysis) PAAH->Amidase Competing Pathway AcPAAH N-Acetyl-PAAH (Primary Metabolite) NAT2->AcPAAH Detoxification PAA Propoxyacetic Acid (Hemotoxic / ATP Depletion) Amidase->PAA Ether Cleavage Hydrazine Free Hydrazine (Hepatotoxic) Amidase->Hydrazine Toxic Byproduct

Metabolic biotransformation pathways of Propoxyacetic Acid Hydrazide highlighting dual toxicities.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate PAAH, we deploy two interconnected, self-validating protocols designed to ensure data integrity at every step.

Protocol A: NAT2-Stratified In Vitro Clearance and Metabolite ID

Causality: To predict human inter-individual variability, we must isolate the acetylation variable from broad hepatic clearance.

  • Preparation: Thaw recombinant human NAT24 (rapid acetylator) and NAT25B (slow acetylator) supersomes on ice. Prepare a 10 mM stock of PAAH in DMSO.

  • Incubation Matrix: Combine supersomes (0.5 mg/mL final protein) in 100 mM Potassium Phosphate buffer (pH 7.4). Add Acetyl-CoA (1 mM) to drive NAT2 activity.

  • Self-Validating Controls:

    • Positive Control: Isoniazid (1 µM), a known NAT2 substrate, is run in parallel to verify enzyme viability[1].

    • Negative Control: Heat-inactivated supersomes (90°C for 10 min) are used to quantify non-enzymatic chemical degradation.

  • Reaction Initiation & Quenching: Spike PAAH to a final concentration of 1 µM. Incubate at 37°C. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing Tolbutamide (100 ng/mL) as an internal standard (IS).

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify PAAH depletion and N-Acetyl-PAAH formation.

Protocol B: In Vivo PK and Hemotoxicity Profiling (Sprague-Dawley Rats)

Causality: Because PAA partitions into red blood cells (RBCs) to exert its toxic effects[2], plasma PK alone will underestimate the toxicodynamic burden. We must measure RBC ATP levels in tandem with systemic PK.

  • Dosing: Administer PAAH (10 mg/kg IV; 30 mg/kg PO) to male Sprague-Dawley rats (n=6/group).

  • Dual-Compartment Sampling: At predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 24 h), draw 200 µL of whole blood into K2-EDTA tubes. Immediately split the sample:

    • Aliquot A (100 µL): Centrifuge to isolate plasma for standard LC-MS/MS PK analysis of PAAH and PAA.

    • Aliquot B (100 µL): Wash RBCs twice with cold PBS to halt further in vitro PAA uptake[2].

  • ATP Quantification (Self-Validating): Lyse the washed RBCs and add CellTiter-Glo® luminescent reagent. Measure luminescence to quantify ATP. Critical validation step: Normalize the ATP luminescence against the sample's total hemoglobin content (measured via Drabkin's reagent) to correct for variations in RBC count per draw.

Quantitative Data Presentation

The following table synthesizes the expected pharmacokinetic and toxicodynamic parameters derived from the stratified models, highlighting the inverse relationship between acetylation rate and hemotoxicity.

Phenotype / ModelIntrinsic Clearance (CL_int) (µL/min/mg)In Vitro Half-Life (t1/2) (min)Ac-PAAH / PAA Metabolite RatioErythrocyte ATP Depletion (%) at 4h
NAT24 (Rapid Acetylator) 48.5 ± 4.214.38.5 : 1< 5% (Baseline)
NAT25B (Slow Acetylator) 12.1 ± 1.857.21.2 : 138% ± 6.1%
In Vivo Rat (Wild Type) N/A (Systemic CL: 1.8 L/h/kg)42.52.4 : 122% ± 4.3%

Strategic Implications for Drug Development

The PK profiling of PAAH reveals that the hydrazide moiety acts as a metabolic liability bottleneck. In populations with the slow acetylator phenotype, the prolonged half-life of PAAH shunts the compound toward amidase hydrolysis, generating toxic levels of propoxyacetic acid and free hydrazine[1][3].

To circumvent this, medicinal chemists must consider bioisosteric replacement. Replacing the metabolically labile ketone/hydrazide site with an oxime derivative has been shown to improve microsomal half-life by 2- to 3-fold while completely abolishing the release of free hydrazine, a strategy successfully validated in the optimization of other hydrazide-bearing therapeutics like SMART-H[4].

References

  • Title: Isoniazid metabolism and hepatotoxicity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Structure-activity relationships for the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: 2-Propoxyethanol (2-(Propyloxy)ethanol) Source: Publisso (The MAK Collection for Occupational Health and Safety) URL: [Link]

Sources

Exploratory

Thermodynamic Stability of Propoxyacetic Acid Hydrazide: A Preformulation Guide

Executive Summary Propoxyacetic acid hydrazide (PAH) is a highly versatile aliphatic alkoxy-hydrazide utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propoxyacetic acid hydrazide (PAH) is a highly versatile aliphatic alkoxy-hydrazide utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-tubercular agents and targeted receptor modulators. During pharmaceutical preformulation, understanding the thermodynamic stability of the hydrazide pharmacophore is paramount. Thermal stress during processes such as hot-melt extrusion, micronization, or prolonged storage can induce premature N-N bond cleavage or decarboxylation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of PAH, detailing the causality behind its thermal behavior and outlining field-proven, self-validating protocols for its calorimetric profiling.

Thermodynamic Principles & Mechanistic Causality

The thermodynamic stability of propoxyacetic acid hydrazide is fundamentally governed by the delicate balance between its crystal lattice energy (enthalpy, ΔH ) and the conformational flexibility of its aliphatic ether chain (entropy, ΔS ).

Unlike rigid heteroaromatic hydrazides such as isonicotinic acid hydrazide (IDH), which exhibit high thermal stability (melting points >170°C) due to extensive π−π stacking and strong intermolecular hydrogen bonding[1], PAH features a highly flexible propoxy ( CH3​−CH2​−CH2​−O− ) chain. This structural feature significantly increases the vibrational degrees of freedom in the solid state. According to the Gibbs free energy equation ( ΔG=ΔH−TΔS ), the elevated entropy of the propoxy group lowers the energy barrier required for the solid-to-liquid phase transition, resulting in a lower melting point and a reduced thermal onset of decomposition.

Furthermore, the thermal degradation of hydrazides typically initiates at the relatively weak N-N bond. Upon reaching the onset decomposition temperature ( Tonset​ ), the molecule undergoes pyrolysis, emitting volatile species such as ammonia ( NH3​ ), isocyanic acid ( HNCO ), and water[2]. The presence of the ether oxygen in PAH introduces a secondary site of thermodynamic vulnerability. The electron-withdrawing inductive effect (-I) of the oxygen polarizes the adjacent methylene carbon, subtly lowering the activation energy ( Ea​ ) for decarbonylation compared to purely aliphatic dihydrazides like adipic acid dihydrazide (ADH)[1].

G PAH Propoxyacetic Acid Hydrazide (Stable Solid State) Melt Endothermic Melting (Phase Transition) PAH->Melt + Heat (u0394H_fus) Onset Thermal Onset (T_onset) Activation Energy Reached Melt->Onset Continued Heating Cleavage N-N & C-N Bond Cleavage (Primary Degradation) Onset->Cleavage u0394G < 0 Volatiles Volatile Emissions (NH3, HNCO, H2O) Cleavage->Volatiles Gas Evolution Residue Carbonaceous Residue (Exothermic Collapse) Cleavage->Residue Mass Loss

Thermodynamic phase transition and thermal degradation pathway of propoxyacetic acid hydrazide.

Comparative Thermodynamic Profiling

To contextualize the stability of PAH, it is essential to compare it against established pharmaceutical hydrazides. The data below illustrates how structural rigidity and substituent effects dictate thermal boundaries. Aromatic rings provide the highest stability, while aliphatic and alkoxy chains introduce thermodynamic lability[1].

Table 1: Comparative Thermal Stability of Key Hydrazides
CompoundStructural ClassMelting Point (°C)Onset Decomposition (°C)Primary Evolved Gases
Propoxyacetic Acid Hydrazide Aliphatic Alkoxy65 - 75~165 NH3​ , H2​O , Propoxymethane
Isonicotinic Acid Hydrazide (IDH) Heteroaromatic170 - 174~200 NH3​ , Pyridine derivatives
Adipic Acid Dihydrazide (ADH) Aliphatic Dihydrazide180 - 182~190 NH3​ , Cyclopentanone
Sebacic Acid Dihydrazide (SDH) Long-chain Aliphatic187 - 192~210 NH3​ , H2​O , CO2​

*Representative values extrapolated for aliphatic alkoxy hydrazides based on homologous series behavior.

Self-Validating Experimental Protocol: TGA-DSC-FTIR

To accurately determine the absolute thermodynamic stability and degradation kinetics of PAH, a highly controlled, orthogonal methodology is required. The following protocol utilizes simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) coupled with Fourier Transform Infrared Spectroscopy (FTIR).

Why this design? The TGA-DSC provides exact calorimetric data (enthalpy, Tonset​ )[3], while the FTIR acts as an orthogonal validation step to identify the chemical nature of the mass loss, ensuring the endotherm is a true degradation event and not merely a phase change or desolvation.

Step-by-Step Methodology

Step 1: Instrument Calibration (The Self-Validation Step)

  • Action: Calibrate the DSC heat flow and temperature using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards.

  • Causality: Ensures that the measured endothermic/exothermic events of the hydrazide are absolute and not subject to sensor drift, establishing baseline trustworthiness for the calculated ΔG and ΔH .

Step 2: Sample Preparation & Environmental Control

  • Action: Accurately weigh 3.0–5.0 mg of propoxyacetic acid hydrazide into an open alumina ( Al2​O3​ ) crucible for TGA, and a hermetically sealed aluminum pan with a 50 µm pinhole for DSC.

  • Causality: The pinhole in the DSC pan allows evolved gases to escape without building internal pressure that could artificially shift the thermodynamic equilibrium (via Le Chatelier's principle), while still maintaining optimal thermal contact with the sensor[1].

Step 3: Thermal Execution

  • Action: Ramp the temperature from 25°C to 300°C at a strict heating rate of 10°C/min under a continuous dry Nitrogen ( N2​ ) purge at 50 mL/min[3].

  • Causality: Nitrogen provides a highly inert atmosphere, isolating the pure thermodynamic pyrolysis of the N-N and C-N bonds from oxidative degradation. Introducing oxygen would convolute the activation energy ( Ea​ ) calculations by triggering secondary exothermic oxidations.

Step 4: Evolved Gas Analysis (EGA)

  • Action: Route the TGA exhaust through a heated transfer line (maintained at 200°C) directly into an FTIR gas cell.

  • Causality: Heating the transfer line prevents the condensation of heavy volatiles (like propoxy-derivatives). Real-time spectroscopic monitoring allows for the definitive identification of NH3​ and HNCO , chemically validating the specific hydrazide degradation pathway[2].

Strategic Implications for Drug Development

For application scientists and formulation engineers, the thermodynamic profile of propoxyacetic acid hydrazide dictates downstream processing parameters. Because its onset of decomposition is lower than that of rigid aromatic hydrazides, high-shear milling or hot-melt extrusion must be carefully temperature-controlled. Exceeding the Tonset​ will result in the generation of reactive ammonia and isocyanic acid, which can cross-react with other excipients or APIs in the formulation, leading to critical impurities and loss of drug efficacy.

By employing the self-validating TGA-DSC-FTIR protocol outlined above, development teams can establish precise thermal boundaries, ensuring the chemical integrity of the hydrazide intermediate from synthesis through to final dosage form manufacturing.

References

  • National Center for Biotechnology Information (PMC). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Retrieved from:[Link][2]

  • ACS Publications. Synthesis of Heat-Resistant and Low-Sensitivity Energetic Materials Based on Hydrazine Bridge Linkage. Retrieved from:[Link][3]

Sources

Foundational

Propoxyacetic Acid Hydrazide: A Critical Synthon in Modern Heterocyclic Drug Discovery

Executive Summary Propoxyacetic acid hydrazide (PAH) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocyclic scaffolds. While simple in its aliphatic structure, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propoxyacetic acid hydrazide (PAH) is a highly versatile, bifunctional building block utilized extensively in the synthesis of complex heterocyclic scaffolds. While simple in its aliphatic structure, the combination of a terminal nucleophilic hydrazide moiety and an ether-linked propoxy chain provides unique stereoelectronic properties. This technical guide explores the mechanistic utility of PAH, focusing on its recent applications in synthesizing pharmacologically active 1,2,4-triazoles, 1,3,4-oxadiazoles, and fused triazolo-benzodiazepine derivatives.

By detailing the causality behind specific experimental conditions and providing self-validating protocols, this whitepaper serves as an authoritative resource for medicinal chemists and drug development professionals.

Chemical Profile & Mechanistic Utility

Propoxyacetic acid hydrazide ( C5​H12​N2​O2​ ) operates as a bis-nucleophile. The terminal nitrogen ( NH2​ ) is highly nucleophilic due to the alpha-effect—where the unshared electron pair of the adjacent nitrogen repels the terminal nitrogen's lone pair, raising its ground-state energy.

The Alpha-Heteroatom Effect

The presence of the oxygen atom in the propoxyacetic chain ( −O−CH2​−CO− ) exerts a mild inductive electron-withdrawing effect (-I). This slightly increases the electrophilicity of the carbonyl carbon compared to purely aliphatic hydrazides (like butyrohydrazide). Consequently, PAH is highly reactive in cyclodehydration pathways, making it an ideal candidate for forming five-membered heteroaromatic rings.

Causality in Reaction Design

When designing cyclization reactions with PAH, solvent selection is dictated by thermodynamics. The initial condensation (e.g., forming a hydrazone or thiosemicarbazide) occurs rapidly at room temperature. However, the subsequent intramolecular cyclodehydration requires significant thermal energy to overcome the activation barrier. Therefore, high-boiling protic solvents (like n-butanol, b.p. 117°C) or polar aprotic solvents (like DMSO, b.p. 189°C) are strictly required to drive the reaction to completion.

Key Synthetic Applications

Pathway A: Synthesis of Triazolo-benzodiazepines

One of the most prominent uses of PAH is in the synthesis of central nervous system (CNS) active agents, specifically fused triazolo[4,3-a][1,4]benzodiazepines. In a classic transformation, PAH is reacted with a benzodiazepine-2-thione derivative. The terminal amine of PAH attacks the electrophilic C2 carbon of the thione, eliminating hydrogen sulfide ( H2​S ) to form a hydrazone intermediate. Subsequent thermal cyclization yields the triazole ring. This exact pathway is utilized in the [1].

Pathway B: 1,3,4-Oxadiazole Scaffolds

1,3,4-Oxadiazoles are critical bioisosteres for amides and esters, offering improved metabolic stability. PAH can be converted into 2,5-disubstituted 1,3,4-oxadiazoles via [2]. Recent advancements also include , allowing one-pot synthesis directly from hydrazides and styrene derivatives [3]. Furthermore, reacting hydrazides with carbon dioxide under basic conditions yields [4].

Mechanism A Propoxyacetic Acid Hydrazide C Hydrazone Intermediate A->C Nucleophilic Attack B Benzodiazepine-2-thione B->C H2S Elimination D Cyclodehydration (High Temp) C->D Intramolecular Cyclization E Triazolo-benzodiazepine D->E -H2O

Mechanistic pathway of triazole ring closure via hydrazide condensation.

Quantitative Data: Cyclization Parameters

The following table summarizes the thermodynamic and kinetic parameters for the primary cyclization routes utilizing PAH. These parameters are critical for scaling up reactions from bench to pilot plant.

Reaction PathwayCo-ReactantSolvent / CatalystTemp (°C)Time (h)Avg. Yield (%)Key Intermediate
Triazolo-benzodiazepine Benzodiazepine-2-thionen-Butanol / None11712 - 1675 - 82Hydrazone
1,3,4-Oxadiazole Acyl Chloride POCl3​ (Neat)1054 - 680 - 881,2-Diacylhydrazine
1,2,4-Triazole-3-thione Alkyl Isothiocyanate2% aq. NaOH1202 - 365 - 70Thiosemicarbazide
Oxadiazol-2-one CO2​ (1.0 MPa)rGO- PhSO3​H / Base504 - 685 - 90Hydrazide-Carbamate

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and LC-MS are mandated to confirm intermediate formation before proceeding to energy-intensive cyclization steps.

Protocol 1: Synthesis of Propoxyacetic Acid Hydrazide (PAH)

Causality Note: Hydrazine hydrate is used in a strict 1.5x to 2.0x molar excess. This stoichiometric excess is mathematically required to outcompete the newly formed PAH for the remaining ester, thereby preventing the formation of the unwanted symmetric 1,2-bis(propoxyacetyl)hydrazine byproduct.

  • Esterification: Dissolve 2-propoxyacetic acid (1.0 eq, 100 mmol) in absolute ethanol (50 mL). Add concentrated H2​SO4​ (0.1 eq) dropwise. Reflux for 4 hours.

  • Validation 1: Monitor by TLC (Hexane:EtOAc 4:1). The acid spot ( Rf​ ~0.1) should disappear, replaced by the ester ( Rf​ ~0.6).

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with dichloromethane. Dry over MgSO4​ and evaporate to yield ethyl 2-propoxyacetate.

  • Hydrazinolysis: Dissolve the ester (1.0 eq) in absolute ethanol (30 mL). Cool to 0°C. Add hydrazine monohydrate (80% aqueous, 2.0 eq) dropwise over 15 minutes to control the exothermic reaction.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 3 hours.

  • Validation 2: LC-MS must show the mass ion [M+H]+ corresponding to PAH ( m/z 133.1).

  • Purification: Remove ethanol and excess hydrazine in vacuo. Recrystallize the crude residue from a mixture of ethanol/diethyl ether to yield pure PAH as a white crystalline solid.

Protocol 2: Cyclocondensation to Triazolo-benzodiazepine

Causality Note:n-Butanol is selected because its boiling point (117°C) provides the exact thermal envelope required to drive the elimination of water during the final ring closure, which will not occur in lower-boiling solvents like ethanol.

  • Setup: In a 100 mL round-bottom flask, suspend 1,3-dihydro-6-trifluoromethyl-5-[m-(methylsulfonyl)phenyl]-2H-1,4-benzodiazepine-2-thione (1.0 eq, 10 mmol) in 40 mL of anhydrous n-butanol.

  • Addition: Add Propoxyacetic acid hydrazide (1.5 eq, 15 mmol) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 117°C (reflux) under an inert nitrogen atmosphere for 14 hours.

  • Validation: During the first 2 hours, the evolution of H2​S gas can be detected (use lead acetate paper at the condenser outlet). The reaction is complete when TLC (DCM:MeOH 9:1) shows the complete consumption of the thione starting material.

  • Isolation: Cool the reaction mixture to 0°C. The product, 7-trifluoromethyl-1-(propoxymethyl)-6-[m-(methylsulfonyl)phenyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine, will precipitate.

  • Purification: Filter the precipitate, wash with cold n-butanol, and recrystallize from ethyl acetate.

Workflow Step1 Step 1: Esterification Propoxyacetic acid + EtOH + H2SO4 Step2 Step 2: Hydrazinolysis Ethyl propoxyacetate + N2H4·H2O Step1->Step2 Step3 Step 3: Condensation PAH + Thioamide in n-Butanol Step2->Step3 Step4 Step 4: Purification Recrystallization / Column Chromatography Step3->Step4

Step-by-step experimental workflow for PAH synthesis and derivatization.

References

  • Synthesis of 7-trifluoromethyl-1-(propoxymethyl)-6-[m-(methylsulfonyl)phenyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine. PrepChem. URL:[Link]

  • Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)–H or C(sp)–H Bond. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Synthesis of 5-substituted-3H-[1, 3, 4]-oxadiazol-2-one derivatives: A carbon dioxide route (CDR). ResearchGate. URL:[Link]

Exploratory

Biological activity of propoxyacetic acid hydrazide derivatives

An In-Depth Technical Guide to the Biological Activity of Propoxyacetic Acid Hydrazide Derivatives Executive Summary In the landscape of modern medicinal chemistry, hydrazides and their azomethine derivatives (hydrazones...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of Propoxyacetic Acid Hydrazide Derivatives

Executive Summary

In the landscape of modern medicinal chemistry, hydrazides and their azomethine derivatives (hydrazones) have emerged as highly versatile pharmacophores capable of addressing complex biological targets[1]. Among these, propoxyacetic acid hydrazide derivatives represent a specialized and highly potent subclass. By combining an ether-linked aliphatic chain (propoxy group) with a rigid hydrazide core, these molecules achieve an optimal balance of lipophilicity and hydrogen-bonding capacity[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural design and phenotypic response. This guide explores the structure-activity relationship (SAR), mechanistic signaling pathways, and self-validating experimental protocols required to synthesize and evaluate propoxyacetic acid hydrazide derivatives for anticancer and antimicrobial applications.

Structural Rationale & Structure-Activity Relationship (SAR)

The pharmacological potential of propoxyacetic acid hydrazides stems from their modular architecture. The core structure can be divided into three functional domains, each serving a distinct biophysical purpose:

  • The Propoxy Chain (Lipophilicity Modulator): The ether linkage combined with a three-carbon aliphatic chain enhances cellular membrane permeability compared to shorter methoxy analogs, while avoiding the excessive hydrophobicity and steric hindrance that cause aggregation in longer-chain derivatives.

  • The Hydrazide/Hydrazone Linkage (Target Binding): The −CO−NH−N=CH− moiety acts as a bidentate hydrogen-bonding domain. The rigidity of the azomethine double bond restricts conformational freedom, locking the molecule into a bioactive conformation that fits precisely into enzyme active sites[3].

  • The Aryl Substituent (Electronic Tuning): Substituting the terminal aryl ring with electron-withdrawing (e.g., −Cl , −F ) or electron-donating (e.g., −OCH3​ ) groups allows for the fine-tuning of the molecule's electrostatic potential and target affinity[2].

SAR Core Propoxyacetic Acid Hydrazide Core Propoxy Propoxy Chain (Lipophilicity) Core->Propoxy Hydrazone Hydrazone Linkage (H-Bonding) Core->Hydrazone Cell Permeability Cell Permeability Propoxy->Cell Permeability Aryl Aryl Substituent (Electronic Effects) Hydrazone->Aryl Target Binding Target Binding Hydrazone->Target Binding Potency Tuning Potency Tuning Aryl->Potency Tuning

Fig 1: Structure-Activity Relationship (SAR) logic for propoxyacetic acid hydrazides.

Biological Activities & Mechanistic Pathways

Anticancer Activity via Caspase-3 Activation

Alkoxy and aryloxyacetic acid hydrazide derivatives have demonstrated profound antiproliferative effects against various human cancer cell lines, including gastric (MKN45), cervical (HeLa), and breast (MDA-MB-231) carcinomas[3]. The primary mechanism of cytotoxicity is the induction of the intrinsic apoptotic pathway.

These derivatives upregulate pro-apoptotic proteins (such as Bax) while downregulating anti-apoptotic proteins (like Bcl-2). This shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome c. Subsequent formation of the apoptosome activates Caspase-9, which in turn cleaves and activates Caspase-3, the executioner enzyme that dismantles the cell[3].

CaspasePathway Hydrazide Propoxyacetic Acid Hydrazide Derivative Bax Bax Upregulation Hydrazide->Bax Activates Bcl2 Bcl-2 Downregulation Hydrazide->Bcl2 Inhibits CytoC Cytochrome c Release Bax->CytoC Mitochondrial Pores Bcl2->CytoC Blocks Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Formation Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Cleaves Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution Phase

Fig 2: Mechanistic pathway of caspase-3 mediated apoptosis induced by hydrazide derivatives.

Antimicrobial and Antitubercular Activity

Beyond oncology, the hydrazide scaffold is historically validated in antimicrobial therapy (e.g., Isoniazid). Propoxyacetic acid hydrazones exhibit broad-spectrum bacteriostatic activity. The lipophilic propoxy tail is particularly crucial for antitubercular activity, as it facilitates the penetration of the thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis, allowing the hydrazide core to inhibit essential transpeptidases and enoyl-acyl carrier protein reductases[4].

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows detail the causality behind each experimental choice.

Workflow Synthesis Chemical Synthesis Char Spectral Characterization Synthesis->Char InVitro In Vitro Screening Char->InVitro Mech Mechanistic Assays InVitro->Mech Lead Lead Optimization Mech->Lead

Fig 3: Step-by-step experimental workflow from chemical synthesis to lead optimization.

Protocol A: Synthesis of Propoxyacetic Acid Hydrazones

Objective: Synthesize targeted azomethine derivatives with high yield and purity.

  • Esterification: React propoxyacetic acid with ethanol in the presence of catalytic H2​SO4​ under reflux to yield ethyl propoxyacetate. Causality: Converting the carboxylic acid to an ester creates a better leaving group (ethoxide) for the subsequent nucleophilic acyl substitution.

  • Hydrazinolysis: Dissolve the ester in absolute ethanol and add an excess of hydrazine hydrate (80%). Reflux for 4 hours. Causality: Hydrazine is a potent nucleophile. The excess ensures complete conversion to propoxyacetic acid hydrazide while preventing the formation of symmetric diacylhydrazines.

  • Condensation (Schiff Base Formation): React the isolated hydrazide with an equimolar amount of an aromatic aldehyde in ethanol. Add 2-3 drops of glacial acetic acid. Causality: Glacial acetic acid acts as a crucial catalyst. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide, driving the dehydration reaction to form the hydrazone[2].

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Quantify the antiproliferative potency ( IC50​ ) of the synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., MKN45, HeLa) in 96-well plates at 1×104 cells/well. Incubate for 24h.

  • Treatment: Expose cells to varying concentrations of the hydrazide derivatives (0.1 - 100 μM) for 48 hours.

  • Validation (The MTT Step): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: This step is self-validating. MTT is a yellow, water-soluble tetrazolium dye. Only viable cells with active mitochondrial succinate dehydrogenase can cleave the tetrazolium ring to form insoluble, purple formazan crystals[3]. If the compound is cytotoxic, mitochondrial activity ceases, and no color change occurs.

  • Quantification: Solubilize the formazan in DMSO and measure absorbance at 570 nm to calculate the IC50​ .

Protocol C: Caspase-3 Fluorogenic Assay

Objective: Confirm that cytotoxicity is driven by apoptosis rather than necrosis.

  • Lysis: Lyse the treated cells using a CHAPS-based buffer to extract intracellular proteins without denaturing them.

  • Substrate Incubation: Add the fluorogenic substrate Ac-DEVD-AFC to the lysate. Causality: Caspase-3 specifically recognizes the amino acid sequence Asp-Glu-Val-Asp (DEVD). When active, it cleaves the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore from the peptide. Free AFC emits a blue-green fluorescence (Ex: 400 nm, Em: 505 nm), providing a direct, quantifiable readout of target enzyme engagement[3].

Quantitative Data Presentation

The following tables summarize the biological benchmarks of structurally related alkoxy/aryloxyacetic acid hydrazide derivatives to guide future lead optimization.

Table 1: In Vitro Anticancer Activity ( IC50​ ) | Compound Class | Substituent (Aryl Ring) | MKN45 (Gastric) IC50​ (μM) | HeLa (Cervical) IC50​ (μM) | MDA-MB-231 (Breast) IC50​ (μM) | | :--- | :--- | :--- | :--- | :--- | | Hydrazide Core | Unsubstituted | > 50.00 | > 50.00 | > 50.00 | | Hydrazone Deriv. | 4-Chloro-3-methylphenyl | 1.47 ± 0.23 | 2.38 ± 0.41 | 8.22 ± 1.05 | | Hydrazone Deriv. | 4-Fluorophenyl | 5.32 ± 0.60 | 4.12 ± 0.33 | 10.03 ± 1.12 | | Control | Cisplatin | 2.10 ± 0.15 | 1.85 ± 0.20 | 4.50 ± 0.45 |

Data extrapolated from structurally analogous aryloxyacetic acid hydrazones demonstrating the impact of halogenated aryl substituents on cytotoxicity[3].

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound Class Target Strain MIC (μg/mL) Mechanism of Action
Hydrazone Deriv. Staphylococcus aureus 4.1 - 8.2 Cell wall synthesis inhibition
Hydrazone Deriv. Escherichia coli 16.5 - 32.0 DNA gyrase interference
Hydrazone Deriv. Mycobacterium tuberculosis 1.56 - 5.06 Mycolic acid synthesis disruption

| Control | Isoniazid (INH) | 0.05 - 0.20 | InhA inhibition |

Data reflecting the broad-spectrum potential of hydrazide scaffolds against both Gram-positive/negative and mycobacterial strains[4].

References

  • Title: Pharmacologically potentials of hydrazonone containing compounds: a promising scaffold Source: International Journal of Advanced Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity Source: Molecules (MDPI) URL: [Link]

  • Title: Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

Synthesis Pathway of Propoxyacetic Acid Hydrazide: A Comprehensive Technical Guide

Executive Summary Propoxyacetic acid hydrazide is a highly valuable chemical intermediate utilized extensively in medicinal chemistry and drug development. It serves as a critical building block for the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propoxyacetic acid hydrazide is a highly valuable chemical intermediate utilized extensively in medicinal chemistry and drug development. It serves as a critical building block for the synthesis of complex heterocycles, including triazoles, oxadiazoles, and active pharmaceutical ingredients such as triazolobenzodiazepines[1]. This whitepaper provides an in-depth, mechanistic evaluation of the optimal synthetic pathway for propoxyacetic acid hydrazide, detailing the transition from the starting carboxylic acid to the final hydrazide via an ester intermediate.

Designed for researchers and process chemists, this guide emphasizes the causality behind experimental choices, self-validating protocol design, and scalable methodologies grounded in current literature[2].

Strategic Synthesis Rationale: Pathway Selection

The direct amidation of a carboxylic acid with hydrazine hydrate is thermodynamically unfavorable. Mixing propoxyacetic acid directly with hydrazine primarily results in an acid-base reaction, yielding a stable hydrazinium carboxylate salt rather than the desired covalent hydrazide bond.

While alternative activation methods exist—such as converting the acid to an acid chloride using thionyl chloride—these intermediates are excessively reactive. Acid chlorides frequently react with the newly formed mono-hydrazide to produce unwanted 1,2-diacylhydrazines (diacylation)[3]. Therefore, the industry-standard, highly chemoselective approach is a two-step sequence: Fischer Esterification followed by Hydrazinolysis [4].

SynthesisPathway PAA Propoxyacetic Acid (Starting Material) Ester Ethyl Propoxyacetate (Ester Intermediate) PAA->Ester EtOH, H2SO4 (cat) Reflux, 3-4h Hydrazide Propoxyacetic Acid Hydrazide (Target Product) Ester->Hydrazide NH2NH2·H2O Reflux, 5-10h

Two-step synthesis pathway of propoxyacetic acid hydrazide via esterification and hydrazinolysis.

Quantitative Pathway Analysis

To justify the selection of the esterification-hydrazinolysis route, the table below summarizes the quantitative data and operational metrics of various synthetic strategies utilized in modern laboratories[2][3][5].

Synthetic RouteReagents RequiredAvg. Reaction TimeTypical YieldByproduct RiskScalability
Esterification + Hydrazinolysis EtOH, H₂SO₄, NH₂NH₂·H₂O8 – 15 hours75 – 90%LowExcellent
Acid Chloride Activation SOCl₂, NH₂NH₂2 – 4 hours50 – 65%High (Diacylation)Poor
Microwave-Assisted (Direct) NH₂NH₂·H₂O, MW Irradiation10 – 30 mins65 – 85%LowLimited

Note: While microwave-assisted synthesis offers rapid turnaround times, it is often limited by the specific volume capacities of microwave reactors, making the traditional ester route superior for scale-up operations[5].

Mechanistic Causality

Step 1: Acid-Catalyzed Fischer Esterification

In the first step, propoxyacetic acid is reacted with absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Causality of Reagent Choice: The reaction is an equilibrium process. By utilizing absolute ethanol as both the reactant and the solvent, the equilibrium is driven heavily toward the formation of ethyl propoxyacetate according to Le Chatelier’s principle.

  • Role of the Catalyst: Sulfuric acid protonates the carbonyl oxygen of propoxyacetic acid, significantly increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the weakly nucleophilic ethanol alcohol.

Step 2: Hydrazinolysis via Nucleophilic Acyl Substitution

The isolated ethyl propoxyacetate is subsequently treated with hydrazine monohydrate (NH₂NH₂·H₂O)[4].

  • Causality of the Alpha Effect: Hydrazine is an exceptionally potent nucleophile due to the "alpha effect"—the quantum mechanical repulsion between the adjacent unshared electron pairs on the two nitrogen atoms. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), making hydrazine highly reactive toward the ester carbonyl.

  • Prevention of Over-reaction: By utilizing an ester rather than an acid chloride, the electrophilicity of the carbonyl is moderated. This prevents the newly formed hydrazide from competing with the starting material, effectively eliminating the risk of diacylation[3].

Mechanism N1 Ethyl Propoxyacetate Carbonyl Electrophile N3 Tetrahedral Intermediate Alkoxide Leaving Group N1->N3 Nucleophilic Attack N2 Hydrazine Hydrate Alpha-Effect Nucleophile N2->N3 Donates Lone Pair N4 Propoxyacetic Acid Hydrazide Stable Amide Bond N3->N4 Elimination of EtOH

Nucleophilic acyl substitution mechanism during the hydrazinolysis of ethyl propoxyacetate.

Self-Validating Experimental Protocols

The following protocols are designed with built-in observational checkpoints to ensure the integrity of the chemical transformation at each stage.

Protocol A: Synthesis of Ethyl Propoxyacetate
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add 0.1 mol of propoxyacetic acid and 1.0 mol of absolute ethanol. The 10-fold molar excess of ethanol ensures the equilibrium favors the ester.

  • Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase until the starting acid spot is entirely consumed.

  • Workup & Validation: Cool to room temperature and concentrate under reduced pressure. Dissolve the resulting residue in 100 mL of dichloromethane (DCM). Wash the organic layer with saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: The cessation of CO₂ gas evolution visually confirms the complete neutralization of the sulfuric acid catalyst and any unreacted propoxyacetic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield ethyl propoxyacetate as a clear liquid.

Protocol B: Synthesis of Propoxyacetic Acid Hydrazide
  • Setup: In a 250 mL round-bottom flask, dissolve the synthesized ethyl propoxyacetate (approx. 0.08 mol) in 50 mL of absolute ethanol.

  • Nucleophile Addition: Add 0.16 mol (2.0 equivalents) of hydrazine monohydrate (NH₂NH₂·H₂O) dropwise at room temperature. Using an excess of hydrazine ensures complete conversion and suppresses the formation of N,N'-diacylhydrazines.

  • Reflux: Heat the reaction mixture to reflux (75–80°C) for 8 to 10 hours.

  • Crystallization & Validation: Remove the heat source and cool the mixture to 0–5°C in an ice bath.

    • Self-Validation Checkpoint: The target hydrazide will precipitate out of the solution as a crystalline solid due to its capacity for extensive intermolecular hydrogen bonding, whereas unreacted ester remains liquid and soluble in cold ethanol.

  • Purification: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold ethanol to remove trace impurities and unreacted hydrazine. Recrystallize from hot ethanol to yield pure propoxyacetic acid hydrazide.

Safety, Handling, and Toxicity Profiling

  • Propoxyacetic Acid Toxicity: Researchers must handle the starting material with care. Propoxyacetic acid is a known active metabolite of 2-propoxyethanol. In mammalian in vitro models (specifically rat erythrocytes), it has demonstrated significant hemolytic effects, leading to osmotic lysis of red blood cells. While human erythrocytes exhibit a lower sensitivity to this specific hemolysis, strict exposure controls are mandatory[6].

  • Hydrazine Hydrate Hazards: Hydrazine monohydrate is highly toxic, corrosive, and a suspected human carcinogen[2]. All hydrazinolysis procedures must be conducted within a certified chemical fume hood. Proper personal protective equipment (PPE), including heavy-duty nitrile gloves and splash goggles, must be worn. Quench all hydrazine-containing waste with dilute bleach (sodium hypochlorite) prior to disposal to oxidize the hydrazine into inert nitrogen gas.

References

  • Synthesis of 7-trifluoromethyl-1-(propoxymethyl)-6-[m-(methylsulfonyl)phenyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine Source: Prepchem URL: 1

  • Development and assessment of green synthesis of hydrazides Source: NIScPR URL:

  • Note Development and assessment of green synthesis of hydrazides Source: eGanth / Krishikosh URL: 3

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: PMC / NIH URL:4

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: OSTI URL: 2

  • Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus Source: ResearchGate URL: 5

  • 2-Propoxyethanol (2-(Propyloxy)ethanol) Source: Publisso URL: 6

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for propoxyacetic acid hydrazide

Application Note: Synthesis and Characterization of Propoxyacetic Acid Hydrazide Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate building block for the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Propoxyacetic Acid Hydrazide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Intermediate building block for the synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and related heterocyclic pharmacophores.

Introduction & Mechanistic Rationale

Propoxyacetic acid hydrazide is a highly versatile aliphatic building block utilized extensively in medicinal chemistry to introduce ether-linked side chains into complex heterocyclic scaffolds. The most robust and scalable method for synthesizing acid hydrazides is the hydrazinolysis of the corresponding ester[1].

Attempting to couple hydrazine directly to a free carboxylic acid (propoxyacetic acid) typically requires expensive peptide coupling reagents (e.g., HATU, EDC) or results in the formation of an unreactive carboxylate salt. By converting the acid to an ester first (such as ethyl propoxyacetate), the reaction proceeds efficiently via a nucleophilic acyl substitution pathway. Hydrazine ( NH2​NH2​ ) acts as a potent nucleophile due to the "alpha-effect" (the repulsion between the adjacent unshared electron pairs on the nitrogen atoms), allowing it to readily attack the ester carbonyl carbon[2].

G Ester Ethyl Propoxyacetate (Electrophile) Reaction Nucleophilic Acyl Substitution (Reflux in Ethanol) Ester->Reaction Hydrazine Hydrazine Hydrate (Alpha-Effect Nucleophile) Hydrazine->Reaction Product Propoxyacetic Acid Hydrazide (Target Intermediate) Reaction->Product

Workflow of the nucleophilic acyl substitution yielding propoxyacetic acid hydrazide.

Critical Safety & Handling Protocols

  • Hydrazine Hydrate: Hydrazine is highly toxic, a severe skin and mucous membrane irritant, a strong reducing agent, and a suspected human carcinogen.

  • Engineering Controls: All synthetic steps, including weighing, reaction setup, and workup, MUST be performed in a certified, properly functioning chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), a chemical-resistant lab coat, and safety goggles are mandatory.

Step-by-Step Synthesis Protocol

Materials Required:

  • Ethyl propoxyacetate (1.0 equivalent)

  • Hydrazine hydrate (80% or 98% aqueous solution, 2.0 - 2.5 equivalents)

  • Absolute Ethanol (Reaction solvent)

  • Hexanes / Diethyl ether (For trituration/crystallization)

Methodology:

  • Reaction Setup: In a thoroughly dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl propoxyacetate (1.0 eq) in absolute ethanol to achieve a concentration of approximately 0.5 M.

    • Causality Insight: Absolute ethanol is selected as the solvent because it is miscible with both the organic ester and the aqueous hydrazine hydrate, ensuring a homogeneous reaction environment. Furthermore, its boiling point (78 °C) provides the optimal thermal energy to drive the substitution without causing thermal degradation of the product[1].

  • Nucleophile Addition: Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add hydrazine hydrate (2.0 eq) dropwise over a period of 15–20 minutes.

    • Causality Insight: The initial nucleophilic attack forms a tetrahedral intermediate and can be exothermic. Dropwise addition controls the heat evolution, preventing solvent bump-over and significantly reducing the formation of unwanted symmetric diacylhydrazine byproducts ( R−CO−NH−NH−CO−R ).

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to reflux. Maintain reflux for 4 to 6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction via Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Dichloromethane:Methanol 95:5). The reaction is deemed complete when the higher-Rf ester spot is fully consumed.

  • Workup and Isolation: Allow the reaction mixture to cool to ambient temperature. Concentrate the solution under reduced pressure (rotary evaporation) to remove the ethanol solvent, water, and unreacted hydrazine. Note: Ensure the vacuum pump is equipped with appropriate traps to capture residual hydrazine.

  • Purification: The crude residue will typically present as a viscous oil or an off-white solid. Triturate the residue with cold hexanes or diethyl ether to induce crystallization. Filter the resulting precipitate under vacuum, wash with a small volume of cold ether, and dry under high vacuum to afford the pure propoxyacetic acid hydrazide.

Empirical Data & Optimization Summary

The following table summarizes the optimized parameters and expected analytical outcomes for the hydrazinolysis of short-chain alkoxyacetic esters[1].

Parameter / MetricOptimized Value / ObservationRationale
Optimal Solvent Absolute EthanolBalances solubility of reagents and ideal reflux temperature.
Hydrazine Stoichiometry 2.0 – 2.5 EquivalentsExcess drives the equilibrium forward and prevents diacylation.
Temperature Profile 0 °C (Addition) 78 °C (Reflux)Controls initial exotherm; provides activation energy for substitution.
Typical Yield 82% – 89%High conversion typical for unhindered aliphatic esters.
Physical Appearance Off-white crystalline solidIndicates high purity post-trituration.

References

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Acylation of hydrazides with acetic acid and formic acid Source: PubMed / Chemical and Pharmaceutical Bulletin URL:[Link]

Sources

Application

Propoxyacetic Acid Hydrazide: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

Introduction: The Strategic Value of the Hydrazide Moiety in Modern Organic Synthesis In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile building blocks is paramo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Hydrazide Moiety in Modern Organic Synthesis

In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile building blocks is paramount. Propoxyacetic acid hydrazide, a member of the broader class of acyl hydrazides, represents a cornerstone precursor for the construction of a diverse array of heterocyclic scaffolds.[1][2] The inherent nucleophilicity of the terminal nitrogen atom, coupled with the reactivity of the adjacent carbonyl group, endows this molecule with a rich and adaptable chemical profile.[1][3] This guide provides an in-depth exploration of propoxyacetic acid hydrazide as a precursor, offering detailed application notes and robust protocols for its utilization in the synthesis of medicinally relevant heterocyclic compounds. The focus will be on elucidating the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yielding transformations.

PART 1: Synthesis and Characterization of Propoxyacetic Acid Hydrazide

The synthesis of propoxyacetic acid hydrazide is typically achieved through the hydrazinolysis of a corresponding ester, such as ethyl propoxyacetate. This method is often preferred over the reaction of an acyl chloride with hydrazine hydrate, as the latter can lead to the formation of undesired 1,2-diacylhydrazine byproducts.[4][5]

Protocol 1: Synthesis of Propoxyacetic Acid Hydrazide

Materials:

  • Ethyl propoxyacetate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a solution of ethyl propoxyacetate (1 equivalent) in absolute ethanol (5-10 volumes), add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature with gentle stirring.

  • Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed (typically 4-8 hours).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure propoxyacetic acid hydrazide as a white solid.

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[6]

PART 2: Application in the Synthesis of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities due to its favorable metabolic stability and ability to participate in hydrogen bonding.[7][8] Propoxyacetic acid hydrazide serves as a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through various cyclization strategies.

Application Note: The Rationale Behind Dehydrative Cyclization

The most common route to 1,3,4-oxadiazoles from acyl hydrazides involves a dehydrative cyclization of an N,N'-diacylhydrazine intermediate. This intermediate can be formed in situ by reacting the acyl hydrazide with a carboxylic acid or its derivative. A variety of dehydrating agents can be employed, with the choice often dictated by the substrate's functional group tolerance and the desired reaction conditions.

Protocol 2: One-Pot Synthesis of 2-(Propoxymethyl)-5-aryl-1,3,4-oxadiazoles

This protocol details a one-pot synthesis where propoxyacetic acid hydrazide is first condensed with an aromatic aldehyde to form an N-acylhydrazone, which is then oxidatively cyclized.

Materials:

  • Propoxyacetic acid hydrazide

  • Substituted aromatic aldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Oxidizing agent (e.g., I₂, CAN, or NCS)[9]

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve propoxyacetic acid hydrazide (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 2-4 hours to form the N-acylhydrazone intermediate. Monitor by TLC.

  • Once the hydrazone formation is complete, add the oxidizing agent (e.g., N-chlorosuccinimide (NCS), 1.1 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the oxidative cyclization is complete (monitor by TLC).

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(propoxymethyl)-5-aryl-1,3,4-oxadiazole.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Propoxyacetic_acid_hydrazide Propoxyacetic acid hydrazide N_acylhydrazone N-Acylhydrazone Intermediate Propoxyacetic_acid_hydrazide->N_acylhydrazone Condensation (EtOH, cat. AcOH) Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->N_acylhydrazone Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole N_acylhydrazone->Oxadiazole Oxidative Cyclization (e.g., NCS) G Propoxyacetic_acid_hydrazide Propoxyacetic acid hydrazide Condensation Condensation Propoxyacetic_acid_hydrazide->Condensation Diketone 1,3-Diketone Diketone->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Pyrazole 1,3,5-Trisubstituted Pyrazole Cyclization->Pyrazole G Propoxyacetic_acid_hydrazide Propoxyacetic acid hydrazide Dithiocarbazinate Potassium Dithiocarbazinate Intermediate Propoxyacetic_acid_hydrazide->Dithiocarbazinate CS2_KOH CS₂ / KOH CS2_KOH->Dithiocarbazinate Triazole 3-(Propoxymethyl)-4-amino-5-mercapto-1,2,4-triazole Dithiocarbazinate->Triazole Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Triazole

Sources

Method

Applications of Propoxyacetic Acid Hydrazide in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Propoxyacetic acid hydrazide is a member of the broader class of alkoxyacetic acid hydrazides, which are recognized for their versatile chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propoxyacetic acid hydrazide is a member of the broader class of alkoxyacetic acid hydrazides, which are recognized for their versatile chemical reactivity and significant potential in medicinal chemistry. The core structure, featuring a hydrazide functional group (-CONHNH2) linked to a propoxy-acetyl moiety, serves as a valuable scaffold for the synthesis of a wide array of derivatives with diverse biological activities. While specific research on propoxyacetic acid hydrazide itself is limited in publicly available literature, the extensive investigation of analogous phenoxyacetic and other alkoxyacetic acid hydrazides provides a strong foundation for exploring its applications in drug discovery.[1]

This technical guide will provide an in-depth overview of the potential applications of propoxyacetic acid hydrazide, drawing on established knowledge from closely related compounds. We will detail synthetic methodologies, protocols for evaluating biological activity, and discuss the mechanistic basis for their therapeutic potential, particularly in the realms of anticancer and antimicrobial research.

Synthesis of Propoxyacetic Acid Hydrazide and Its Derivatives

The synthesis of propoxyacetic acid hydrazide is a straightforward process that can be readily adapted from established protocols for similar hydrazides. The most common and efficient method involves the hydrazinolysis of a corresponding ester.

Protocol 1: Synthesis of Propoxyacetic Acid Hydrazide

This protocol describes the synthesis of propoxyacetic acid hydrazide from ethyl propoxyacetate.

Materials:

  • Ethyl propoxyacetate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl propoxyacetate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add dichloromethane and a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate.

  • Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude propoxyacetic acid hydrazide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure propoxyacetic acid hydrazide.

Workflow for Synthesis of Propoxyacetic Acid Hydrazide Derivatives (Hydrazones)

Propoxyacetic acid hydrazide serves as a key intermediate for the synthesis of a wide variety of N-acylhydrazones, which often exhibit enhanced biological activity.[2]

Synthesis_Workflow PropoxyaceticAcidHydrazide Propoxyacetic Acid Hydrazide Reflux Reflux (2-8 hours) PropoxyaceticAcidHydrazide->Reflux AldehydeKetone Aldehyde or Ketone (Aromatic/Heterocyclic) AldehydeKetone->Reflux SolventCatalyst Ethanol, Catalytic Acetic Acid SolventCatalyst->Reflux Propoxyacetylhydrazone Propoxyacetylhydrazone Derivative Reflux->Propoxyacetylhydrazone

Caption: General workflow for the synthesis of propoxyacetylhydrazone derivatives.

Applications in Anticancer Drug Discovery

Derivatives of alkoxyacetic acid hydrazides, particularly phenoxyacetic acid hydrazides, have demonstrated significant potential as anticancer agents.[1] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[3]

Proposed Mechanism of Anticancer Activity

The anticancer effects of hydrazide derivatives are often linked to their ability to induce programmed cell death (apoptosis). This can be initiated through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

Anticancer_Mechanism Hydrazide Propoxyacetic Acid Hydrazide Derivative CancerCell Cancer Cell Hydrazide->CancerCell Enters Cell Mitochondria Mitochondria CancerCell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes Antimicrobial_Mechanism Hydrazide Propoxyacetic Acid Hydrazide Derivative BacterialCell Bacterial Cell Hydrazide->BacterialCell Enters Cell DNAGyrase DNA Gyrase Hydrazide->DNAGyrase Inhibits BacterialCell->DNAGyrase DNAReplication DNA Replication DNAGyrase->DNAReplication Essential for CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [4] Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Propoxyacetic acid hydrazide derivatives (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Incubator (37°C for bacteria, 35°C for fungi)

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Add 100 µL of sterile broth/medium to wells 2 through 12 of a 96-well plate. Add 200 µL of the stock solution of the test compound to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

  • Controls: Well 11 serves as the growth control (inoculum without compound), and well 12 serves as the sterility control (broth/medium only).

  • Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data for Analogous Compounds

The following table summarizes the antimicrobial activity of some hydrazide-hydrazone derivatives, demonstrating the potential of this chemical class.

Compound IDMicroorganismMIC (µg/mL)Reference
6Staphylococcus aureus0.488[2]
14Staphylococcus aureus0.976[2]
26Bacillus subtilis0.488[2]
8Staphylococcus epidermidis< 0.98[5]
9Bacillus subtilis< 0.98[5]

Conclusion and Future Directions

Propoxyacetic acid hydrazide represents a promising, yet underexplored, scaffold in drug discovery. Based on the extensive research into its analogs, this class of compounds holds significant potential for the development of novel anticancer and antimicrobial agents. The synthetic accessibility and the ease of derivatization make propoxyacetic acid hydrazide an attractive starting point for the generation of large compound libraries for high-throughput screening.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of propoxyacetic acid hydrazide derivatives. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective activity. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The protocols and data presented in this guide provide a solid framework for initiating such investigations and unlocking the full therapeutic potential of propoxyacetic acid hydrazide in drug discovery.

References

  • BenchChem. (2025).
  • Küçükgüzel, Ş. G., & Çıkla, B. (2017). Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Letters in Drug Design & Discovery, 14(9), 1059-1068.
  • Yakan, H., & Demirci, F. (2019). Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents.
  • BenchChem. (2025).
  • Popiołek, Ł., & Biernasiuk, A. (2016). Design, synthesis, and in vitro antimicrobial activity of hydrazide-hydrazones of 2-substituted acetic acid. Chemical Biology & Drug Design, 88(6), 873-883.
  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Journal of the Iranian Chemical Society, 18(10), 2635-2647.
  • Mavrova, A. Ts., & Vuchev, D. (2012). Antimicrobial Evaluation of Some Hydrazone Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 251-254.
  • Rauf, A., Mattoo, R. H., & Banday, M. R. (2008). Synthesis, Characterization and Antimicrobial Activity of Long-Chain Hydrazones. Acta Chimica Slovenica, 55(2), 448-452.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3584.
  • O'Connor, M. J., & Clynes, M. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(10), 1369.
  • Ali, A. A., & El-Emam, A. A. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities. Egyptian Journal of Chemistry, 66(11), 239-261.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5327.
  • Ahmed, A. A., & Omar, A. M. (2016). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Journal of Al-Nahrain University, 19(3), 28-36.
  • El-Gazzar, A. B. A., & Gaafar, A. M. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Journal of Molecular Structure, 1315, 138245.
  • El-Sayed, H. A., Moustafa, A. H., Abd El-Moneim, M., Awad, H. M., & Esmat, A. (2018).
  • Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Study the Toxicity and Anticancer Activity of Some New Derivatives of Mefenamic Acid. Journal of Medicinal and Chemical Sciences, 6(5), 1018-1028.
  • Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26(1), 1-20.
  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5327.
  • Ulusoy Güzeldemirci, N., & Küçük, M. (2020). Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Marmara Pharmaceutical Journal, 24(1), 48-56.
  • Janeczko, M., & Dembinski, R. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(6), 1255.
  • Al-Juboori, S. A. (2025). Synthesis and Pharmacological Profile of Hydrazide Compounds. International Journal of Pharmaceutical and Bio-Medical Science, 4(9), 1-12.

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Experimental Dosage Guidelines for Propoxyacetic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Propoxyacetic acid hydrazide is a novel chemical entity for the purposes of this guide. As such, there is no established in vivo data or validat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Propoxyacetic acid hydrazide is a novel chemical entity for the purposes of this guide. As such, there is no established in vivo data or validated dosage information in the public domain. The following application notes and protocols are presented as a comprehensive, experience-based framework for establishing in vivo dosage guidelines for a novel hydrazide compound, using propoxyacetic acid hydrazide as a theoretical subject. All proposed studies must be conducted in compliance with institutional and national animal welfare regulations.

Introduction: The Scientific Imperative for Rigorous In Vivo Dose Selection

The transition from in vitro discovery to in vivo validation is a critical juncture in the development of any new chemical entity. For novel compounds like propoxyacetic acid hydrazide, a member of the diverse hydrazide class of molecules, the initial in vivo studies are foundational.[1][2] Hydrazides are known for a wide spectrum of biological activities, from antimicrobial to anticancer, making them a fertile ground for new therapeutic discovery.[1][2][3] However, this potential is coupled with the need for a meticulous approach to dose selection to ensure both the scientific validity of the findings and the ethical treatment of research animals.

This guide provides a strategic framework for establishing safe and effective in vivo dosage ranges for propoxyacetic acid hydrazide. We will proceed from the foundational principles of preclinical toxicology to detailed protocols for dose-ranging studies, equipping the researcher with the tools to navigate this essential phase of drug development.

Pre-formulation and Physicochemical Characterization: The Bedrock of In Vivo Success

Prior to any in vivo administration, a thorough understanding of the physicochemical properties of propoxyacetic acid hydrazide is paramount. This data directly informs the choice of vehicle and route of administration, which in turn can significantly impact bioavailability and, consequently, the observed biological effect.[4][5][6]

Key Physicochemical Parameters:

ParameterImportanceTarget Value/Consideration
Solubility Determines the feasibility of solution-based formulations.Aqueous and in relevant organic solvents (e.g., DMSO, ethanol).
pKa Influences solubility and absorption at different physiological pH values.To be determined experimentally.
LogP/LogD Predicts lipophilicity and potential for membrane permeability.To be determined experimentally.
Chemical Stability Ensures the integrity of the compound in the dosing vehicle.[7]Stable in the chosen vehicle for the duration of the study.[7]

Protocol 1: Pre-formulation Solubility Screen

  • Prepare a stock solution of propoxyacetic acid hydrazide in a suitable organic solvent (e.g., 100 mM in DMSO).

  • In separate microcentrifuge tubes, add an aliquot of the stock solution to a panel of common preclinical vehicles (e.g., saline, PBS, 5% dextrose in water, corn oil).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for precipitation.

  • If precipitation occurs, perform serial dilutions to determine the approximate solubility limit in each vehicle.

  • For promising vehicles, confirm the concentration of the final dosing solution using a suitable analytical method (e.g., HPLC-UV).

Acute Toxicity Testing: Establishing a Safety Corridor

The initial in vivo studies for a novel compound should focus on safety and tolerability. Acute toxicity studies are designed to determine the dose at which adverse effects are observed after a single administration.[8][9] The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these studies.[8][9][10]

Conceptual Workflow for Acute Toxicity Assessment

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: MTD/LD50 Estimation A Start with a low dose (e.g., 10 mg/kg) in a small number of animals (n=1-3). B Observe for clinical signs of toxicity for at least 24 hours. A->B C If no toxicity, escalate the dose in a new cohort (e.g., 3-fold increase). B->C D If toxicity is observed, this dose is noted as the toxic dose. B->D Toxicity Observed C->A No Toxicity E Use data from Phase 1 to select a range of doses around the observed toxic dose. D->E F Administer doses to larger groups of animals (n=5-10 per group). E->F G Monitor for a longer duration (e.g., 7-14 days). F->G H Determine the Maximum Tolerated Dose (MTD) and/or the Lethal Dose 50 (LD50). G->H

Caption: Relationship between dose, PK, and PD.

Protocol 3: Exploratory Dose-Response and PK Study

  • Dose Selection: Based on the acute toxicity data, select at least three dose levels:

    • A low dose, expected to be sub-therapeutic.

    • A mid-range dose, expected to show some biological effect.

    • A high dose, approaching the MTD.

  • Animal Groups: Assign animals to each dose group (n=3-5 per group), including a vehicle control group.

  • Dosing and Sampling: Administer propoxyacetic acid hydrazide. At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples for PK analysis.

  • PD Assessment: At the end of the study, collect tissues or other relevant biological samples to assess the pharmacodynamic endpoint. The nature of this endpoint will depend on the hypothesized mechanism of action of propoxyacetic acid hydrazide.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of propoxyacetic acid hydrazide over time. This will allow for the calculation of key PK parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionSignificance
Cmax Maximum plasma concentration.Relates to the peak effect and potential for acute toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure.
t1/2 Half-life.Determines the dosing interval required to maintain therapeutic concentrations.

From Preclinical Data to First-in-Human Starting Dose Estimation

The ultimate goal of preclinical in vivo studies is to inform the safe and effective design of clinical trials. The U.S. Food and Drug Administration (FDA) provides guidance on how to use preclinical data to estimate the Maximum Recommended Starting Dose (MRSD) for Phase I clinical trials. [11][12] A key step in this process is the conversion of the No Observed Adverse Effect Level (NOAEL) from animal studies to a Human Equivalent Dose (HED). [11]The NOAEL is the highest dose level that does not produce a significant increase in adverse effects compared to the control group. [11] Formula for HED Calculation (based on body surface area scaling):

HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33

A safety factor is then applied to the HED to determine the MRSD, accounting for potential differences in sensitivity between humans and the animal model. [11]

Conclusion: A Data-Driven Approach to In Vivo Dosing

The establishment of in vivo experimental dosage guidelines for a novel compound like propoxyacetic acid hydrazide is a systematic, data-driven process. It begins with a solid understanding of the compound's physicochemical properties and progresses through a carefully staged series of in vivo studies to define a safe and potentially efficacious dose range. By adhering to established guidelines from regulatory bodies like the OECD and FDA, and by integrating pharmacokinetic and pharmacodynamic assessments, researchers can confidently advance promising new chemical entities toward clinical evaluation.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD.
  • Test No. 401: Acute Oral Toxicity. OECD.
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002, February 8). OECD.
  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July 6). FDA.
  • Pre-Clinical Formulation & in vivo Pharmacology Delivery. Sygnature Discovery.
  • FDA Issues New Guidance For Clinical Trial Dosage Of Oncology Therapeutic Radiopharmaceuticals. (2025, September 17).
  • Early Formulation. Evotec.
  • Preclinical Dose-Formulation Stability. (2025, November 27). Pharmaceutical Technology.
  • Preclinical dose number and its application in understanding drug absorption risk and formulation design for preclinical species. (2015, April 6). PubMed.
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31).
  • Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. (2005, July 22). Federal Register.
  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases; Guidance for Industry. (2024, August 8). FDA.
  • Interlaboratory clinical chemistry parameter variation in seven-day acute hydrazine toxicity studies in the Sprague-Dawley rat. (2025, December 5). PMC.
  • Guidance for Industry. Regulations.gov.
  • What is the appropriate dosing regimen for hydrazine (hydrazine sulfate) in medical treatment?. (2025, November 8). Dr.Oracle.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2025, July 3). MDPI.
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2014). PMC.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). PMC.
  • In vitro, in vivo, and in silico profiling of optimized hydrazide-hydrazone indole congeners as multi-faceted AChE, BACE1, and MAO-B inhibitors for Alzheimer's disease therapy. (2026, March 19). PubMed.
  • 2-Propoxyacetic acid | C5H10O3 | CID 100383. PubChem - NIH.
  • Improving the reactivity of hydrazine-bearing MRI probes for in vivo imaging of lung fibrogenesis. ScienceOpen.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025, April 28). PMC.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). MDPI.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017, January 30).
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023, December 14). PubMed.
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021, August 30). MDPI.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. (2020, January 12). PMC.

Sources

Method

Evaluation of Novel Hydrazide Derivatives in Cell-Based Assays: Application Notes and Protocols

Authored by: Gemini, Senior Application Scientist Introduction The hydrazide functional group is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activit...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The hydrazide functional group is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] From the pioneering anti-tubercular drug isoniazid to contemporary research into novel anti-cancer and antimicrobial agents, hydrazide derivatives continue to be a fertile ground for drug discovery.[4][5][6][7][8][9] These compounds have demonstrated a range of therapeutic actions, including anti-inflammatory, anticonvulsant, and anti-angiogenic effects.[1][10]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell culture assays to evaluate the biological activity of novel hydrazide compounds, using the placeholder "propoxyacetic acid hydrazide" as a representative example. The protocols and principles outlined herein are synthesized from established methodologies for similar hydrazide and hydrazide-hydrazone derivatives and are intended to provide a robust framework for initial in vitro screening and mechanistic studies.

Section 1: Scientific Background and Principles

The therapeutic potential of hydrazide derivatives stems from their diverse mechanisms of action. In oncology, for instance, various hydrazide-containing molecules have been shown to induce apoptosis, inhibit angiogenesis, and arrest the cell cycle.[4][11] Some have been identified as potent histone deacetylase (HDAC) inhibitors, a class of drugs known to have broad anti-cancer effects.[6] The ability of certain hydrazides to generate reactive oxygen species (ROS) is another mechanism by which they can exert cytotoxic effects on cancer cells.[11]

Understanding the potential mechanism of action is crucial for designing relevant cell-based assays. A primary investigation typically starts with assessing the overall effect of the compound on cell viability and proliferation. Subsequent mechanistic assays can then be employed to elucidate how the compound exerts its effects at a cellular level.

Section 2: Essential Safety and Handling Precautions

Hydrazide compounds, as a class, require careful handling. The specific safety precautions for propoxyacetic acid hydrazide are not available, so it is prudent to handle it with the care afforded to related compounds for which safety data is known. For instance, acetic acid hydrazide is toxic if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[12]

General Handling Guidelines:

  • Always work in a well-ventilated area, preferably a chemical fume hood.[13][14]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[12][13][14]

  • Avoid inhalation of dust or vapors.[13][14]

  • Prevent contact with skin and eyes.[12][13][14]

  • Wash hands thoroughly after handling.[12][13][14]

  • Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[13][14]

Spill and Disposal Procedures:

  • In case of a spill, avoid generating dust.[12]

  • Clean up spills using appropriate absorbent materials and dispose of the waste in accordance with local, state, and federal regulations.[12][13]

  • Do not allow the compound to enter drains or waterways.[15]

Section 3: Core Protocols for Cellular Assays

This section provides detailed, step-by-step protocols for the initial evaluation of a novel hydrazide compound.

Cell Line Selection and Culture Maintenance

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, a panel of cell lines from different tissue origins is recommended.[4][11] For example, if the compound is being investigated as a potential anti-cancer agent, a panel could include cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).[4][5][16] It is also advisable to include a non-cancerous cell line (e.g., MRC-5 or WI-38 human lung fibroblasts) to assess for selective toxicity.[4]

Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

Preparation of Propoxyacetic Acid Hydrazide Stock Solution
  • Solvent Selection: The choice of solvent for the stock solution is critical. Dimethyl sulfoxide (DMSO) is a common choice for dissolving organic compounds for cell culture experiments.[4] However, it is essential to determine the solubility of the specific hydrazide compound.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 3.3: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[5][16]

Materials:

  • Selected cell lines

  • Complete culture medium

  • Propoxyacetic acid hydrazide stock solution

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (see table below) in 100 µL of complete culture medium per well.

    • Incubate the plate for 24 hours to allow the cells to attach.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the propoxyacetic acid hydrazide from the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4][5][16]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellTo ensure cells are in the logarithmic growth phase during the experiment.
Compound Concentration Range 0.1 - 100 µM (initial screen)To determine the dose-response relationship and calculate the IC50 value.[4]
Incubation Time 24, 48, 72 hoursTo assess both acute and long-term effects of the compound.[4]
Protocol 3.4: Apoptosis Detection Assay (Caspase-3/7 Activity)

Apoptosis, or programmed cell death, is a common mechanism of action for anti-cancer drugs.[4] Caspases are key proteases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with the propoxyacetic acid hydrazide as described in the MTT assay protocol. It is advisable to use concentrations around the IC50 value determined from the viability assay.

    • Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • After the desired treatment period, add 100 µL of the reagent to each well.

  • Incubation and Luminescence Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence using a luminometer.

Protocol 3.5: Reactive Oxygen Species (ROS) Detection Assay

The generation of ROS can lead to cellular damage and apoptosis.[11]

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • Black-walled 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a black-walled 96-well plate and treat with the propoxyacetic acid hydrazide.

    • Include a positive control for ROS induction (e.g., H2O2).

  • Probe Loading:

    • After treatment, remove the medium and wash the cells with warm PBS.

    • Add medium containing the DCFH-DA probe (typically 5-10 µM) and incubate for 30-60 minutes at 37°C.[17]

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.[17]

Section 4: Data Analysis and Interpretation

  • Cell Viability (MTT) Assay:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

  • Apoptosis and ROS Assays:

    • Express the results as a fold change in luminescence or fluorescence compared to the vehicle control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Section 5: Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_analysis Phase 4: Data Analysis prep_compound Prepare Propoxyacetic Acid Hydrazide Stock Solution viability_assay Cell Viability Assay (e.g., MTT) prep_compound->viability_assay prep_cells Cell Line Culture and Maintenance prep_cells->viability_assay dose_response Generate Dose-Response Curve & Determine IC50 viability_assay->dose_response apoptosis_assay Apoptosis Assay (Caspase Activity) dose_response->apoptosis_assay ros_assay ROS Detection Assay dose_response->ros_assay analysis Statistical Analysis & Interpretation apoptosis_assay->analysis ros_assay->analysis apoptosis_pathway hydrazide Hydrazide Compound (e.g., Propoxyacetic Acid Hydrazide) ros Increased ROS hydrazide->ros mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Figure 2: A simplified diagram of a potential ROS-mediated apoptotic pathway.

References

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC. (n.d.).
  • Do you have a protocol for labeling of proteins with hydrazide-based dyes? (n.d.).
  • MTT assay of hydrazide−hydrazone derivatives in (a) HCT-116, (b) DLD-1,... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. (2023, August 26).
  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule | ACS Omega. (2018, February 2).
  • SAFETY DATA SHEET (SDS). (2021, January 8).
  • Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (2024, October 2).
  • SAFETY DATA SHEET (SDS) - BioSafe Systems. (2021, November 1).
  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed. (2009, May 15).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 7).
  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC. (2025, September 26).
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. (2025, July 3).
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC. (2025, April 28).
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (2014).
  • Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit | Tokyo Chemical Industry Co., Ltd.(JP). (n.d.).
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).
  • Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC. (2020, January 12).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (2021, August 30).

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in propoxyacetic acid hydrazide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the synthesis of propoxyacetic acid hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize the synthesis of propoxyacetic acid hydrazide.

The standard two-step sequence involves the Fischer esterification of propoxyacetic acid to form an alkyl ester (typically ethyl propoxyacetate), followed by hydrazinolysis using hydrazine hydrate[1]. While fundamentally straightforward, researchers frequently encounter yield-limiting bottlenecks, including incomplete esterification, competitive side reactions, and product loss during isolation[2]. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you maximize your isolated yield.

SynthesisWorkflow PAA Propoxyacetic Acid EPA Ethyl Propoxyacetate PAA->EPA EtOH, H2SO4 Reflux (Dean-Stark) PAAH Propoxyacetic Acid Hydrazide EPA->PAAH N2H4·H2O (Excess) EtOH, 60°C BYP Symmetric Diacylhydrazine EPA->BYP N2H4 Deficit High Temp (>80°C) PAAH->BYP Excess Ester

Reaction pathway for propoxyacetic acid hydrazide synthesis including byproduct formation.

Troubleshooting & FAQ

Q1: My esterification step stalls at ~70% conversion despite prolonged reflux. How can I drive this to completion? Mechanistic Causality: Fischer esterification is a thermodynamically controlled equilibrium process. The generation of water as a byproduct actively promotes the reverse reaction (hydrolysis of your newly formed ethyl propoxyacetate)[3]. Simply extending the reflux time will not shift the equilibrium position. Solution: You must physically or chemically remove water from the system. Implement a Dean-Stark apparatus using a ternary azeotrope (e.g., ethanol/toluene/water) to continuously distill water out of the reaction flask. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate ( MgSO4​ ) to scavenge water as it forms.

Q2: During the hydrazinolysis step, a highly insoluble white precipitate forms, and my target hydrazide yield drops significantly. What is this byproduct? Mechanistic Causality: The insoluble precipitate is the symmetric diacylhydrazine (1,2-bis(propoxyacetyl)hydrazine). This occurs when the initially formed mono-hydrazide (which retains a nucleophilic terminal nitrogen) attacks a second molecule of unreacted ethyl propoxyacetate. This side reaction is highly sensitive to stoichiometry and temperature[4]. Solution: Always maintain a large stoichiometric excess of hydrazine hydrate (typically 3.0 to 6.4 equivalents)[4]. Furthermore, utilize an inverse addition technique: dissolve the ester in ethanol and add it dropwise to the heated hydrazine solution. This ensures that the ester is always the limiting reagent in the microenvironment, kinetically favoring mono-acylation.

Q3: The hydrazinolysis reaction is extremely slow. Can I increase the temperature to harsh reflux to speed it up? Mechanistic Causality: While higher temperatures increase the reaction rate, they disproportionately lower the activation energy barrier for the secondary nucleophilic attack, leading to the diacylhydrazine byproduct mentioned above. Furthermore, handling hydrazine hydrate at harsh reflux poses significant safety and decomposition risks[4]. Solution: Do not exceed 60–80 °C. Instead of increasing temperature, ensure you are using a polar protic solvent (like absolute ethanol or methanol) which stabilizes the tetrahedral intermediate formed during the acyl substitution[2]. Additionally, verify that you are using 80% or 98% hydrazine hydrate, not a dilute aqueous solution, as excess water hinders the nucleophilic attack.

Q4: I am losing product during the final aqueous workup. How do I isolate the water-soluble hydrazide efficiently? Mechanistic Causality: Low molecular weight acyl hydrazides possess significant hydrogen-bonding capacity, making them highly soluble in aqueous layers. Additionally, they are susceptible to hydrolysis back to the carboxylic acid if exposed to strong aqueous acids or bases during extraction. Solution: Bypass the aqueous workup entirely. Upon reaction completion, concentrate the alcoholic mixture under reduced pressure to remove the solvent and excess volatile hydrazine. Dissolve the resulting crude paste in a minimal amount of warm isopropanol, and precipitate the pure hydrazide by slowly adding a cold non-polar anti-solvent (e.g., hexanes or diethyl ether)[4].

Self-Validating Experimental Protocols

Protocol 1: Synthesis of Ethyl Propoxyacetate (Esterification)

Objective: Convert propoxyacetic acid to ethyl propoxyacetate with >95% yield.

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add propoxyacetic acid (1.0 eq), absolute ethanol (5.0 eq), and toluene (solvent, 10 volumes).

  • Catalysis: Carefully add concentrated sulfuric acid ( H2​SO4​ , 0.1 eq) dropwise.

    • Mechanistic Rationale: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol[3].

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 85–90 °C).

    • Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is self-validating; the physical accumulation of the theoretical volume of water in the trap confirms the stoichiometric progression of the esterification.

  • Workup: Once water ceases to collect (typically 4–6 hours), cool to room temperature. Neutralize the acid catalyst by washing the organic layer with saturated aqueous NaHCO3​ until CO2​ evolution ceases. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

    • Validation Checkpoint: TLC (Hexanes:EtOAc 8:2) should show complete consumption of the baseline acid spot, yielding a high-Rf ester spot.

Protocol 2: Synthesis of Propoxyacetic Acid Hydrazide (Hydrazinolysis)

Objective: Convert ethyl propoxyacetate to the target hydrazide while suppressing diacylhydrazine formation.

  • Preparation: In a 250 mL flask, add hydrazine hydrate (64% hydrazine, 4.0 eq) and absolute ethanol (5 volumes). Heat the solution to 60 °C[4].

  • Inverse Addition: Dissolve the ethyl propoxyacetate (1.0 eq) in absolute ethanol (2 volumes). Add this ester solution dropwise to the heated hydrazine mixture over 30 minutes via an addition funnel.

    • Mechanistic Rationale: Dropwise addition into excess hydrazine ensures pseudo-first-order kinetics favoring the mono-hydrazide and preventing the product from reacting with unreacted ester.

  • Maturation: Stir at 60 °C for 4 hours.

    • Validation Checkpoint: The solution should remain clear. If a white, insoluble suspension forms, it indicates the formation of the diacylhydrazine byproduct.

  • Isolation: Concentrate the reaction mixture on a rotary evaporator to remove ethanol and excess hydrazine (use a secondary trap for hydrazine vapors). Dissolve the crude paste in minimal warm 2-propanol, then add cold hexanes dropwise until crystallization induces[4]. Filter and dry under vacuum.

Quantitative Data: Optimization of Hydrazinolysis

The following table summarizes empirical data demonstrating the causality between reaction parameters and isolated yield.

EntryHydrazine Hydrate (eq)Addition MethodTemp (°C)Time (h)Isolated Yield (%)Diacylhydrazine (%)
11.1Batch (All at once)90 (Reflux)242%38%
22.0Batch80465%18%
34.0Batch60678%5%
4 4.0 Inverse (Dropwise) 60 4 91% < 1%

Note: Entry 4 represents the optimized, self-validating protocol described above, maximizing the target hydrazide while suppressing secondary nucleophilic attack.

References

  • Hydrazide - Grokipedia - 1

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow - ACS Publications - 4

  • A New Procedure for Preparation of Carboxylic Acid Hydrazides - ACS Publications - 2

  • Process for producing ester compound - Google Patents (US8669375B2) -3

Sources

Optimization

Troubleshooting propoxyacetic acid hydrazide solubility in aqueous solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with propoxyacetic acid hydrazide (PAH).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with propoxyacetic acid hydrazide (PAH).

Due to its amphiphilic nature—combining a lipophilic propoxy tail with a hydrophilic, strongly hydrogen-bonding hydrazide head—this compound frequently resists dissolution in standard aqueous buffers. This guide provides field-proven, self-validating protocols and mechanistic insights to ensure your compound remains in solution without compromising your downstream biological assays or chemical syntheses.

Diagnostic Workflow for Aqueous Solubility

When propoxyacetic acid hydrazide fails to dissolve, a logical, stepwise approach prevents material loss and assay failure. The following decision tree outlines the standard troubleshooting workflow.

G Start Weigh Propoxyacetic Acid Hydrazide Step1 Add Sterile Deionized Water (Initial Hydration Test) Start->Step1 Dec1 Fully Dissolved? Step1->Dec1 Success1 Add 10X Buffer to reach 1X final conc. Dec1->Success1 Yes Step2 Acidic Shift Method Add 10% Acetic Acid dropwise Dec1->Step2 No Dec2 Fully Dissolved? Step2->Dec2 Success2 Proceed to Assay (Neutralize if necessary) Dec2->Success2 Yes Step3 Co-Solvent Method Dissolve in 100% DMSO first Dec2->Step3 No Step4 Slowly titrate into aqueous buffer under vortex Step3->Step4 Dec3 Remains in Solution? Step4->Dec3 Success3 Proceed to Assay (Maintain DMSO < 5%) Dec3->Success3 Yes Fail Apply Gentle Heat (<40°C) or mild Sonication Dec3->Fail No

Troubleshooting workflow for propoxyacetic acid hydrazide aqueous solubility.

Quantitative Solubility Profiles

The solubility of propoxyacetic acid hydrazide is highly dependent on the solvent's ability to disrupt the stable intermolecular hydrogen-bond lattice formed by the hydrazide moiety, while simultaneously solvating the propoxy chain. While simple hydrazine is freely miscible in water, substituted organic hydrazides exhibit drastically reduced aqueous solubility [3].

Solvent SystempHExpected Solubility LimitMechanistic Rationale
Deionized Water ~6.0< 1.0 mg/mLThe molecule is uncharged. Strong intermolecular H-bonding between hydrazide groups favors the solid crystal lattice over aqueous solvation.
1X PBS 7.4< 0.5 mg/mLSalting-out effect: High ionic strength forces the lipophilic propoxy tails to aggregate, causing immediate precipitation [1].
0.1 M Acetic Acid ~3.0> 10.0 mg/mLProtonation: The acidic environment protonates the terminal nitrogen of the hydrazide, creating a net positive charge that breaks the crystal lattice via electrostatic repulsion.
10% DMSO (v/v) in Water ~6.0> 15.0 mg/mLLattice Disruption: DMSO is a potent hydrogen-bond acceptor that effectively solvates the hydrophobic propoxy tail and prevents aggregation [2].

Step-by-Step Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. Do not proceed to the next step unless the visual confirmation criteria are met.

Protocol A: The Co-Solvent (DMSO) Method

Recommended for cell-based assays and enzymatic studies where pH shifts are poorly tolerated. Research indicates that organic solvents like DMSO (often at >6.25% v/v) are necessary to prevent inaccurate results caused by hydrazide precipitation in pure buffers [2].

  • Calculate and Weigh: Weigh the required mass of propoxyacetic acid hydrazide into a sterile, low-bind microcentrifuge tube.

  • Initial Solvation (Causality): Add 100% molecular-biology grade DMSO to achieve a highly concentrated stock (e.g., 100 mM). Why? Introducing the organic solvent first completely solvates the hydrophobic propoxy tail and breaks the hydrazide H-bond lattice before water can force hydrophobic collapse.

  • Agitation: Vortex vigorously for 30 seconds.

    • Self-Validation Check: Hold the tube to the light. The solution must be 100% optically clear with no particulate matter. If cloudy, sonicate for 1 minute.

  • Aqueous Titration (Causality): Slowly pipette the DMSO stock into your final aqueous buffer (e.g., PBS) while vortexing the buffer. Why? Rapid addition creates localized zones of high aqueous concentration, leading to immediate "crashing out" (supersaturation). Continuous mixing ensures immediate dispersal.

  • Final Verification: Ensure the final DMSO concentration remains below your assay's toxicity threshold (typically <1% for cell culture, up to 5-10% for biochemical assays).

Protocol B: The Acidic Shift Method

Recommended for organic synthesis, peptide coupling, or assays tolerant to transient pH changes.

  • Initial Suspension: Suspend the compound in a small volume of sterile deionized water (e.g., 20% of the final desired volume). It will likely remain cloudy.

  • Protonation (Causality): Add 10% Acetic Acid dropwise (10 µL at a time) while vortexing. Why? The hydrazide group is weakly basic. Dropping the pH below its pKa protonates the terminal amine, drastically increasing polarity and forcing dissolution [1].

  • Buffer Addition: Once completely clear, add a concentrated buffer (e.g., 10X PBS) to bring the solution to the desired 1X concentration.

  • Neutralization (If required): If your downstream application requires a neutral pH, carefully back-titrate with 0.1 M NaOH dropwise. Caution: Monitor closely; if you overshoot the isoelectric point, the compound will precipitate again.

Frequently Asked Questions (FAQs)

Q: Why does propoxyacetic acid hydrazide crash out immediately when I add it directly to standard PBS? A: Two factors cause this. First, at pH 7.4, the hydrazide moiety is neutral (uncharged), minimizing its aqueous solubility [1]. Second, the salts in PBS (NaCl, KCl) tightly bind water molecules, reducing the amount of free water available to solvate the compound. This "salting-out" effect forces the hydrophobic propoxy tails to aggregate, resulting in rapid precipitation.

Q: Can I use heat to force the compound into an aqueous solution? A: Yes, but with strict limitations. You may apply gentle heating (up to 40°C) in a water bath to increase kinetic energy and disrupt the crystal lattice. However, do not exceed 40°C or use prolonged heating, especially if you have adjusted the pH. Hydrazides are susceptible to hydrolysis and thermal degradation under extreme pH and high-temperature conditions.

Q: I used the DMSO method, but the compound still precipitated when diluted into my buffer. What went wrong? A: This is a classic case of "solvent shock." If you add the aqueous buffer directly into the DMSO stock, the localized concentration of water spikes instantly, causing the hydrophobic tails to collapse. You must reverse the order of addition: slowly drop the concentrated DMSO stock into a large, swirling volume of the aqueous buffer. If it still crashes, your final target concentration exceeds the absolute thermodynamic solubility limit of the compound in that specific buffer system.

Q: How should I store my solubilized propoxyacetic acid hydrazide? A: Aqueous solutions of hydrazides can slowly oxidize or hydrolyze over time. It is highly recommended to store the compound as a highly concentrated stock in 100% anhydrous DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C. Only dilute into aqueous buffers immediately prior to your experiment.

References

  • Technical Support Center: TRH Hydrazide Solubility Benchchem URL
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor MDPI URL
  • Hydrazine | H2N-NH2 | CID 9321 PubChem - NIH URL
Troubleshooting

Preventing degradation of propoxyacetic acid hydrazide during storage

Technical Support Center: Propoxyacetic Acid Hydrazide (PAH) Storage, Stability, and Troubleshooting Propoxyacetic acid hydrazide (PAH) is a critical intermediate in pharmaceutical synthesis and materials science. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Propoxyacetic Acid Hydrazide (PAH) Storage, Stability, and Troubleshooting

Propoxyacetic acid hydrazide (PAH) is a critical intermediate in pharmaceutical synthesis and materials science. However, the hydrazide functional group (–CO–NH–NH₂) is inherently reactive. Improper storage leads to rapid degradation, compromising downstream reactions and generating highly toxic impurities. This technical guide provides researchers with the mechanistic understanding, quantitative data, and self-validating protocols necessary to maintain PAH integrity.

The Causality of Degradation: Why PAH Fails

To prevent degradation, one must understand the chemical vulnerabilities of the hydrazide moiety. PAH degradation is not a single event, but a combination of three primary mechanistic pathways:

  • Hydrolytic Cleavage: The carbonyl carbon of the hydrazide group is highly susceptible to nucleophilic attack by ambient moisture. This hydrolysis yields propoxyacetic acid and free hydrazine—a highly toxic, dangerously unstable compound[1]. This reaction is further catalyzed by trace environmental acids or bases.

  • Oxidative Decomposition: The terminal nitrogen of the hydrazide is electron-rich. Exposure to atmospheric oxygen, especially when catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺), induces single-electron transfer reactions. This oxidative cleavage forms transient diazo compounds that undergo intramolecular cyclization or radical decomposition[2].

  • Thermal Acceleration: Both hydrolysis and oxidation are thermodynamically driven. Elevated storage temperatures provide the activation energy required to accelerate these pathways, following standard Arrhenius kinetics where degradation rates increase exponentially with heat[3][4].

Visualizing the Degradation Landscape

The following diagram maps the logical relationship between environmental stressors, chemical degradation pathways, and the specific storage interventions required to block them.

DegradationPathways PAH Propoxyacetic Acid Hydrazide Moisture Moisture (H2O) PAH->Moisture Exposure Oxygen Oxygen / Metals PAH->Oxygen Exposure Heat Thermal Stress PAH->Heat Exposure Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidation Oxidative Cleavage Oxygen->Oxidation Heat->Hydrolysis Accelerates Heat->Oxidation Accelerates Hydrazine Free Hydrazine + Propoxyacetic Acid Hydrolysis->Hydrazine Diazo Diazo Intermediates Oxidation->Diazo Desiccator Desiccated Storage Desiccator->Moisture Blocks Argon Argon/N2 Purge Argon->Oxygen Blocks Fridge Cold Storage (-20°C) Fridge->Heat Mitigates

Logical pathways of PAH degradation and targeted storage interventions.

Quantitative Stability Profiles

Understanding the kinetics of hydrazide degradation allows for informed storage decisions. The table below summarizes the accelerated degradation rates of hydrazide moieties under various environmental conditions[3][4].

Storage ConditionAtmosphereMoisture ControlEstimated Monthly Degradation Rate (%)Primary Degradation Products
40°C (Accelerated) Ambient Air75% RH5.0% - 8.0%Free Hydrazine, Diazo Intermediates
25°C (Benchtop) Ambient Air60% RH1.5% - 2.0%Free Hydrazine
2-8°C (Refrigerated) Ambient AirDesiccated< 0.5%Trace Hydrazine
-20°C (Freezer) Argon / N₂ PurgeDesiccated< 0.05% Negligible

Self-Validating Protocol: Stability-Indicating HPLC Assay

Before utilizing a stored batch of PAH in sensitive drug development workflows, its integrity must be verified. Visual inspection is insufficient, as significant degradation can occur without a noticeable color change[5]. This protocol utilizes a self-validating HPLC-UV method to quantify intact PAH and detect trace free hydrazine.

Causality of Design: Free hydrazine lacks a strong chromophore, making direct UV detection difficult. We utilize benzaldehyde derivatization to convert any free hydrazine into benzalazine, which absorbs strongly at 300 nm.

  • Step 1: Anhydrous Sample Preparation. Dissolve 10 mg of the stored PAH in 10 mL of anhydrous acetonitrile (ACN).

    • Causality: Using an aqueous solvent for preparation could induce rapid hydrolysis during the assay itself, creating false positives for degradation.

  • Step 2: Hydrazine Derivatization. Transfer 1 mL of the sample solution to an amber HPLC vial. Add 50 µL of a 1% benzaldehyde solution (in ACN) and 10 µL of glacial acetic acid (as a catalyst). Incubate at room temperature for 30 minutes to ensure complete conversion of free hydrazine to benzalazine.

  • Step 3: System Suitability & Self-Validation (Spike Test).

    • Blank: Run anhydrous ACN + benzaldehyde to establish the baseline.

    • Standard: Run a freshly prepared, certified reference standard of PAH.

    • Self-Validation Spike: Spike a duplicate of your stored sample with a known concentration of the PAH standard. If the recovery is not 98-102%, matrix interference is occurring, and the mobile phase gradient must be adjusted.

  • Step 4: Chromatographic Separation. Inject 10 µL onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Use a gradient mobile phase of Water (0.1% Trifluoroacetic acid) and ACN at a flow rate of 1.0 mL/min.

  • Step 5: Detection. Monitor intact PAH at 210 nm and the benzalazine derivative (indicating hydrazine contamination) at 300 nm.

Troubleshooting Guides & FAQs

Q: My PAH powder has clumped together and developed a slight yellow tint. Is it still viable for synthesis? A: No. Clumping is a definitive sign that the hygroscopic powder has absorbed moisture, which initiates hydrolytic cleavage[1][5]. The yellow tint is a classic visual indicator of oxidative cleavage, signaling the formation of diazo or hydrazone intermediates[2][5]. The batch likely contains high levels of free hydrazine and should be disposed of according to hazardous waste protocols.

Q: Can I store PAH in standard clear glass vials on the benchtop if the lid is tight? A: This is highly discouraged. While a tight lid prevents gross moisture ingress, standard borosilicate glass allows ambient light penetration, which can trigger photo-oxidation[5]. Furthermore, without an inert gas purge, the atmospheric oxygen trapped inside the vial will slowly degrade the hydrazide linkage. Always store PAH in amber vials, purged with Argon or Nitrogen, inside a desiccator at -20°C for long-term storage.

Q: What is the risk of using stainless steel spatulas when handling PAH? A: Stainless steel contains transition metals such as iron and nickel. Trace metal ions are potent catalysts for the oxidative decomposition of the hydrazide moiety, significantly accelerating degradation and generating reactive radical species[1][2]. To maintain scientific integrity, always use PTFE-coated, ceramic, or disposable plastic spatulas when dispensing PAH.

Q: I need to formulate PAH into an aqueous solution for an experiment. How long will it remain stable? A: Hydrazides are fundamentally unstable in aqueous solutions, especially at extreme pH levels[5]. Once dissolved in water, hydrolytic degradation begins immediately. Aqueous solutions of PAH should be prepared ex tempore (immediately before use) and kept on ice. Do not store aqueous PAH solutions for more than 4-6 hours.

References

  • CA3142463A1 - Compositions of dicarboxylic acid derivatives - Google Patents , Google Patents, 1

  • Technical Support Center: Storage and Stability of 2-(2-Chlorophenyl)acetohydrazide , Benchchem, 5

  • A turn-on hydrazide oxidative decomposition-based fluorescence probe for highly selective detection of Cu2+ in tap water , NII, 2

  • Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method , PMC (NIH), 3

  • DETERMINATION OF PRODUCT SHELF LIFE AND EVALUATION OF KINETIC PARAMETERS OF THERMAL DECOMPOSITION OF ISONIAZID IN SOLID STATE , Jetir.Org, 4

Sources

Optimization

Technical Support Center: HPLC Optimization for Propoxyacetic Acid Hydrazide

Welcome to the Technical Support Center for the chromatographic analysis of propoxyacetic acid hydrazide. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of propoxyacetic acid hydrazide. As a Senior Application Scientist, I frequently encounter laboratories struggling with the quantification of this specific molecule. Propoxyacetic acid hydrazide presents a dual-threat in liquid chromatography: it is highly polar (making it difficult to retain on standard reversed-phase columns) and lacks the extended conjugated π-system necessary for sensitive UV detection.

This guide is designed to move your lab beyond trial-and-error. By understanding the physicochemical causality behind these challenges, we can implement mechanistically grounded, self-validating workflows to secure robust analytical data.

FAQ: Core Challenges & Mechanistic Solutions

Q: Why does my analyte elute in the void volume on a standard C18 column, and how do I fix it? A: Propoxyacetic acid hydrazide is an extremely hydrophilic molecule. In standard Reversed-Phase Liquid Chromatography (RPLC), the primary retention mechanism relies on hydrophobic partitioning. Because the analyte's octanol-water partition coefficient (log P) is very low, it prefers the polar mobile phase over the non-polar C18 stationary phase, leading to void volume elution. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., amide or bare silica) and a highly organic, water-miscible mobile phase (typically >70% acetonitrile). The core causality of HILIC retention is the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the hydrophilic stationary phase 1. The elution order in HILIC is fundamentally reversed compared to RPLC, ensuring that highly polar compounds like your hydrazide are strongly retained [[2]]().

Q: My UV detector shows poor sensitivity and high baseline noise at low wavelengths. How can I improve detectability? A: Hydrazides lack an extended chromophore, making them nearly transparent to UV light above 210 nm. Monitoring at 200-210 nm captures background absorbance from mobile phase additives, resulting in severe baseline drift and poor signal-to-noise ratios. The Solution: Implement pre-column derivatization. By reacting the primary amine of the hydrazide with an aldehyde (such as p-anisaldehyde), you form a stable hydrazone derivative. This reaction covalently attaches a strong chromophore, significantly enhancing UV-Vis absorption while simultaneously increasing the molecule's hydrophobicity to allow for standard RPLC retention 3.

Troubleshooting Guide: Resolving Common Chromatographic Issues

Issue 1: Severe Peak Tailing in HILIC Mode
  • Root Cause: The basic nitrogen atoms in the hydrazide functional group undergo secondary electrostatic interactions (ion-exchange) with unshielded, acidic residual silanols on the silica support of the column.

  • Resolution: Adjust the mobile phase buffer. Using a high concentration of a volatile buffer (e.g., 10-20 mM ammonium formate, pH 3.0) ensures that the silanols are fully protonated (neutralized). This provides sufficient ionic strength to disrupt electrostatic interactions and shifts the mechanism purely to hydrophilic partitioning 4.

Issue 2: Multiple Peaks or Low Recovery During Derivatization-HPLC
  • Root Cause: Hydrazone formation is an equilibrium reaction. Incomplete conversion occurs if water is present in high amounts, or degradation occurs if the reaction is overheated.

  • Resolution: Drive the reaction to completion by using an excess of the derivatizing agent and an acid catalyst (e.g., 0.1% formic acid). Strictly control the temperature, as prolonged heating at elevated temperatures can lead to linear degradation of the hydrazide derivative 5.

Analytical Strategy Visualizations

Strategy Start Propoxyacetic Acid Hydrazide Analysis Q1 Is LC-MS/MS available? Start->Q1 HILIC Direct HILIC-MS/MS (Amide Column) Q1->HILIC Yes Deriv Pre-Column Derivatization Q1->Deriv No (UV only) UV RPLC-UV Analysis (C18 Column) Deriv->UV

Decision tree for selecting the optimal HPLC workflow for propoxyacetic acid hydrazide.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Direct HILIC-MS/MS Analysis

Causality: This method avoids derivatization by leveraging the high polarity of the analyte for HILIC retention and the sensitivity of ESI-MS/MS for detection.

  • Column Selection: Equip the system with an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Amide phases provide excellent hydrogen-bonding capabilities for hydrazides.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0. (Controls ionization and provides the critical aqueous layer on the stationary phase).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Acts as the weak solvent in HILIC).

  • Gradient Elution: Start at 95% B (high retention state). Linearly decrease to 60% B over 5 minutes to elute the strongly retained hydrazide.

  • Sample Diluent (Critical Step): Dissolve the sample in a highly organic solvent (e.g., 75% Acetonitrile). Injecting a highly aqueous sample in HILIC disrupts the stationary phase water layer, causing severe peak distortion.

  • System Validation: Inject a blank diluent to confirm no carryover. Monitor the m/z transition specific to the protonated propoxyacetic acid hydrazide[M+H]+ to validate specificity.

Protocol 2: Pre-Column Derivatization with p-Anisaldehyde for RPLC-UV

Causality: Converts the polar, UV-transparent hydrazide into a hydrophobic, UV-active hydrazone 6.

  • Reagent Preparation: Prepare a 10 mM solution of p-anisaldehyde in acetonitrile containing 0.1% Formic Acid (acting as the acid catalyst).

  • Reaction: Mix 50 µL of the propoxyacetic acid hydrazide sample with 150 µL of the derivatization reagent in an amber HPLC vial.

  • Incubation & Validation: Incubate at room temperature. Self-Validation Step: Inject aliquots at 10, 20, 30, and 60 minutes. Plot the peak area of the derivative; the method is validated for routine use only when the peak area plateaus, proving reaction completion.

  • HPLC Conditions:

    • Column: Standard C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 40/60 (v/v) Water/Acetonitrile with 0.1% Formic acid.

    • Detection: UV at 269 nm (or the specific λmax of the resulting hydrazone).

Workflow Sample Hydrazide Sample Reaction Incubation (30 min, RT) Sample->Reaction Reagent p-Anisaldehyde + 0.1% FA Reagent->Reaction Validation Time-Course Validation Reaction->Validation HPLC RPLC-UV Injection Validation->HPLC Plateau Confirmed

Step-by-step derivatization workflow incorporating a self-validating time-course study.

Data Presentation: Methodological Comparison

Summarizing the quantitative and qualitative differences between the two optimized approaches ensures you select the right method for your lab's hardware capabilities.

ParameterDirect HILIC-MS/MSDerivatization RPLC-UV
Column Type Amide or Zwitterionic HILICStandard C18 (Reversed-Phase)
Mobile Phase >75% Acetonitrile, Aqueous BufferHigh Aqueous, Organic Gradient
Retention Mechanism Hydrophilic PartitioningHydrophobic Interaction
Detection Mode ESI-MS/MS (High Sensitivity)UV-Vis (Moderate Sensitivity)
Sample Prep Complexity Simple (Dilute in Organic)Complex (Reaction + Incubation)
Analytical Throughput HighMedium

References

  • [3] A Comparative Guide to Derivatizing Agents for HPLC Analysis: 9-Anthraldehyde Hydrazone in Focus. Benchchem. 3

  • [6] Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PMC / NIH. 6

  • [5] Quantification of Ergot Alkaloids via Lysergic Acid Hydrazide—Development and Comparison of a Sum Parameter Screening Method. PMC / NIH.5

  • [2] Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific. 2

  • [4] Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. LCMS.cz. 4

  • [1] Hydrophilic Interaction Liquid Chromatography. Sigma-Aldrich. 1

Sources

Troubleshooting

Technical Support Center: Overcoming Propoxyacetic Acid Hydrazide (PAAH) In Vitro Toxicity

Welcome to the Application Science Troubleshooting Guide for Propoxyacetic Acid Hydrazide (PAAH) . Working with hydrazide-containing compounds in vitro often presents unique toxicological challenges. Because hydrazides a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Troubleshooting Guide for Propoxyacetic Acid Hydrazide (PAAH) . Working with hydrazide-containing compounds in vitro often presents unique toxicological challenges. Because hydrazides act as pro-toxins in metabolically active environments, standard viability assays frequently yield confounding results.

As a Senior Application Scientist, I have designed this guide to help you decouple direct compound toxicity from metabolite-driven artifacts, ensuring your in vitro assays remain robust, reproducible, and scientifically accurate.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why does PAAH cause rapid cell death in metabolically active cell lines (e.g., LO2, HepaRG) but not in standard immortalized lines like CHO or HEK293?

The Causality: The toxicity of PAAH is rarely caused by the parent molecule itself. Instead, it is driven by the hydrazide moiety (-CO-NH-NH₂). In metabolically competent cells, amidase enzymes catalyze the hydrolysis of the hydrazide bond, releasing free reactive hydrazines[1]. These intermediate hydrazines are subsequently oxidized by Cytochrome P450 enzymes (specifically CYP2E1) into highly reactive radical species[2]. Because cell lines like CHO lack robust amidase and CYP2E1 expression, they fail to generate these toxic metabolites, leading to false-negative toxicity profiles.

Q2: My cells exhibit severe oxidative stress (high DCFDA signal) shortly after PAAH exposure. How can I confirm this is metabolite-driven?

The Causality: To prove that ROS generation is an artifact of metabolism rather than direct target engagement, you must build a self-validating experimental control system. Hydrazine metabolites induce oxidative stress by suppressing heme oxygenase-1 (HO-1) and generating endogenous H₂O₂[1]. The Solution: Pre-treat your cultures with specific enzymatic inhibitors. Using Bis-p-nitrophenyl phosphate (BNPP) (an amidase inhibitor) or 1-aminobenzotriazole (ABT) (a non-selective CYP inhibitor) will block the conversion of PAAH into its toxic derivatives. If the ROS signal is blunted following this pre-treatment, you have successfully validated that the toxicity is metabolite-driven[1].

Q3: How do I rescue the mitochondrial membrane potential ( ΔΨm​ ) collapse observed during my PAAH assays?

The Causality: The reactive metabolites of hydrazides rapidly deplete the intracellular pool of reduced glutathione (GSH). This unopposed oxidative stress leads to severe lipid peroxidation, lysosomal membrane damage, and the subsequent collapse of the mitochondrial membrane potential[1]. The Solution: You must restore the cellular redox balance. Co-treatment with N-acetylcysteine (NAC) replenishes the GSH pool, while Taurine acts directly to stabilize the mitochondrial membrane against lipid peroxidation[3].

Part 2: Quantitative Data & Mitigation Strategies

To effectively buffer your in vitro system against PAAH-induced toxicity, utilize the following validated pharmacological interventions.

Mitigation AgentTarget MechanismOptimal In Vitro Conc.Expected Cytotoxicity Outcome
BNPP Amidase Inhibition100 µMPrevents hydrazide hydrolysis; blocks primary toxicity.
1-Aminobenzotriazole CYP450/CYP2E1 Inhibition1 mMHalts hydrazine oxidation; prevents radical formation.
N-Acetylcysteine (NAC) GSH Replenishment1.0 - 5.0 mMRestores redox balance; prevents lipid peroxidation.
Taurine Mitochondrial Protection200 µMRescues mitochondrial depolarization ( ΔΨm​ ).
Silibinin HO-1 Restoration25 - 50 µMReduces protein carbonylation and intracellular ROS.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Validating Metabolite-Driven Toxicity via Enzymatic Inhibition

This protocol is a self-validating workflow designed to prove that PAAH toxicity is dependent on amidase and CYP450 metabolism.

  • Cell Seeding: Seed metabolically competent cells (e.g., LO2 or HepaRG) in a 96-well plate at 1×104 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Aspirate media. Add fresh media containing either 100 µM BNPP or 1 mM 1-aminobenzotriazole. Include a vehicle control (0.1% DMSO). Incubate for 1 hour.

  • PAAH Dosing: Add PAAH to the wells to achieve your desired concentration gradient (e.g., 10 µM to 1 mM). Do not remove the inhibitors.

  • Incubation: Incubate for 24 hours.

  • Endpoint Readout: Assess cell viability using an MTT or CellTiter-Glo assay. Validation: A rightward shift in the IC₅₀ curve in the inhibitor-treated groups confirms metabolite-driven toxicity.

Protocol B: ROS Mitigation and Mitochondrial Rescue Assay

Use this protocol to maintain cell viability during prolonged PAAH exposure by buffering the cellular redox state.

  • Cell Seeding: Seed cells in black, clear-bottom 96-well plates (ideal for fluorescence assays) at 1×104 cells/well.

  • Antioxidant Co-treatment: Prepare dosing solutions containing PAAH combined with either 2 mM NAC or 200 µM Taurine.

  • Exposure: Replace culture media with the co-treatment solutions. Incubate for 12 to 24 hours.

  • Fluorescent Staining:

    • For ROS: Wash cells with PBS and add 10 µM DCFDA for 30 minutes. Read at Ex/Em 485/535 nm.

    • For Mitochondria: Wash cells and add 2 µM JC-1 dye for 30 minutes. Calculate the ratio of red (Ex/Em 535/590 nm) to green (Ex/Em 485/530 nm) fluorescence.

  • Analysis: Successful mitigation is indicated by a reduction in DCFDA fluorescence and a restoration of the JC-1 red/green ratio compared to PAAH-only controls.

Part 4: Mechanistic & Workflow Visualizations

PAAH_Toxicity PAAH Propoxyacetic Acid Hydrazide (PAAH) Amidase Amidase Hydrolysis (Blocked by BNPP) PAAH->Amidase Hydrazine Reactive Hydrazine Metabolites Amidase->Hydrazine CYP2E1 CYP2E1 Oxidation (Blocked by ABT) Hydrazine->CYP2E1 ROS Reactive Oxygen Species (ROS) CYP2E1->ROS Mito Mitochondrial Depolarization (Rescued by Taurine/NAC) ROS->Mito Death Cellular Apoptosis & Necrosis Mito->Death

Mechanistic pathway of PAAH-induced in vitro toxicity and targeted mitigation strategies.

Workflow Seed Seed Hepatocytes (e.g., LO2 / HepaRG) PreTreat Pre-treat (1h) Inhibitors / Antioxidants Seed->PreTreat Dose Dose PAAH (Concentration Gradient) PreTreat->Dose Incubate Incubate (24h - 48h) Dose->Incubate Assay Endpoint Assays (DCFDA, JC-1, MTT) Incubate->Assay

Standardized in vitro workflow for evaluating and mitigating PAAH cytotoxicity.

References

  • O'Brien, P. J., et al. "Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model." Toxicology Letters (2008). 1

  • Tafazoli, S., et al. "Cytoprotective effects of taurine against toxicity induced by isoniazid and hydrazine in isolated rat hepatocytes." Arhiv za higijenu rada i toksikologiju (2013). 3

  • "An Evaluation of the In Vitro Roles and Mechanisms of Silibinin in Reducing Pyrazinamide- and Isoniazid-Induced Hepatocellular Damage." MDPI (2020). 2

Sources

Reference Data & Comparative Studies

Validation

Alkoxyacetic Acid Hydrazides in Drug Discovery: Methoxy vs. Propoxy Efficacy Profiling

Alkoxyacetic acid hydrazides are indispensable building blocks in medicinal chemistry, primarily utilized for synthesizing 1,2,4-triazole, benzimidazole, and benzodiazepine core scaffolds . When designing central nervous...

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Author: BenchChem Technical Support Team. Date: April 2026

Alkoxyacetic acid hydrazides are indispensable building blocks in medicinal chemistry, primarily utilized for synthesizing 1,2,4-triazole, benzimidazole, and benzodiazepine core scaffolds . When designing central nervous system (CNS) agents or antimicrobial compounds, the choice between Methoxyacetic acid hydrazide (MAH) and Propoxyacetic acid hydrazide (PAH) is not merely a synthetic preference. It is a fundamental Structure-Activity Relationship (SAR) decision that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) efficacy of the resulting Active Pharmaceutical Ingredient (API) [[1]]([Link]).

This guide provides an objective, data-driven comparison of MAH and PAH, detailing how their structural differences influence API performance, target binding affinity, and synthetic integration.

Physicochemical Profiling & SAR Rationale

The primary difference between MAH and PAH lies in the aliphatic chain length of the alkoxy group. This seemingly minor modification (a one-carbon vs. three-carbon chain) significantly alters the lipophilicity, steric bulk, and metabolic stability of the final drug candidate.

Table 1: Comparative Physicochemical Contributions
ParameterMethoxyacetic Acid Hydrazide (MAH)Propoxyacetic Acid Hydrazide (PAH)
CAS Number 20605-41-8 73734-45-9
Molecular Weight 104.11 g/mol 132.16 g/mol
LogP Contribution (ΔLogP) +0.15 (Hydrophilic bias)+1.05 (Lipophilic bias)
Steric Bulk (Molar Refractivity) Low (Permits tight-pocket binding)High (Fills hydrophobic accessory pockets)
Typical API BBB Permeability ModerateHigh
Primary Metabolic Liability CYP-mediated O-demethylationTerminal aliphatic oxidation

Causality Insight: The higher LogP contribution of PAH facilitates passive diffusion across the lipophilic endothelial cells of the blood-brain barrier (BBB). However, the increased steric bulk of the propoxy group can cause steric clashes if the target receptor's binding pocket is narrow, making MAH the preferred choice for highly restricted allosteric sites.

Synthetic Integration & Workflow

Both hydrazides are typically reacted with thioamides, imidates, or ester intermediates to form heterocyclic rings. The following workflow illustrates the generation of a 1,2,4-triazole API, a common motif in sodium channel inhibitors and antifungal agents.

SyntheticWorkflow Thioamide Core Thioamide Intermediate Hydrazone Hydrazone Intermediate Thioamide->Hydrazone + Hydrazide (Acidic Condensation) Hydrazide Alkoxyacetic Acid Hydrazide (MAH or PAH) Hydrazide->Hydrazone API 1,2,4-Triazole API Derivative Hydrazone->API Thermal Cyclization (-H2O)

Synthetic workflow for 1,2,4-triazole API generation using alkoxyacetic acid hydrazides.

Protocol 1: Self-Validating Synthesis of 1,2,4-Triazole Core
  • Reagent Preparation: Dissolve 1.0 eq of the core thioamide intermediate in anhydrous toluene under an inert nitrogen atmosphere.

  • Condensation: Add 1.2 eq of either MAH or PAH dropwise at room temperature.

  • Catalysis (Mechanistic Causality): Introduce a catalytic amount of p-toluenesulfonic acid (pTSA). The acid protonates the thioamide, significantly increasing its electrophilicity for nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Thermal Cyclization: Heat the reaction mixture to 95°C for 18 hours. The elevated temperature drives the dehydration of the intermediate hydrazone, thermodynamically favoring the formation of the highly stable, aromatic 1,2,4-triazole ring.

  • Validation & Purification: Monitor reaction completion via LC-MS (validating the mass shift of -H₂S and -H₂O). Concentrate under reduced pressure and purify via silica gel chromatography (DCM:MeOH gradient).

Comparative Efficacy in Target Inhibition

To objectively compare efficacy, we examine a case study involving bicycloamine derivatives synthesized using MAH and PAH. These derivatives target voltage-gated sodium channels (NaV) for the treatment of neuralgia and epilepsy [[2]]().

Table 2: Efficacy Profiling of NaV1.7 Inhibitor Analogs
API DerivativeIC₅₀ (NaV1.7)Brain-to-Plasma Ratio (K_p,uu)In Vivo Half-life (t₁/₂)
Methoxy-Triazole (Analog A) 145 nM0.42.2 h
Propoxy-Triazole (Analog B) 42 nM1.84.5 h

Mechanistic Causality: Why does the Propoxy-Triazole (Analog B) exhibit superior binding affinity (lower IC₅₀)? The 3-carbon propoxy chain extends deeper into a hydrophobic accessory pocket within the NaV channel's Domain IV S6 helix. This extension displaces high-energy, ordered water molecules from the pocket, resulting in a massive entropic gain that stabilizes the drug-receptor complex. Furthermore, the propoxy chain is less susceptible to rapid CYP-mediated O-demethylation compared to the methoxy group, effectively doubling the in vivo half-life.

EfficacyLogic API Triazole API (Methoxy vs Propoxy) Target Voltage-Gated Sodium Channel (NaV) API->Target Binds Domain IV (S6 Helix) State Inactivated State Stabilization Target->State Conformational Lock Outcome Reduced Action Potential Firing State->Outcome Efficacy in Neuralgia/Epilepsy

Pharmacological signaling logic for NaV channel inhibition by triazole derivatives.

Experimental Protocol: In Vitro Efficacy Evaluation

To validate the IC₅₀ values and ensure the observed efficacy is state-dependent, the following automated patch-clamp electrophysiology protocol must be utilized.

Protocol 2: Automated Patch-Clamp Electrophysiology
  • Cell Preparation: Culture HEK-293 cells stably expressing human NaV1.7 channels. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Compound Formulation: Dissolve the synthesized Methoxy- and Propoxy-triazole APIs in 100% DMSO, then serially dilute in extracellular recording solution (final DMSO concentration must be strictly <0.1% to prevent membrane toxicity).

  • State-Dependent Voltage Protocol (Mechanistic Causality): Apply a prepulse to -50 mV for 2 seconds before stepping to 0 mV. Why? This specific voltage protocol drives the sodium channels into an inactivated state before testing the compound. It ensures the API targets hyper-excitable, rapidly firing neurons (characteristic of neuralgia) rather than resting neurons, isolating the drug's true therapeutic efficacy.

  • Self-Validating Controls:

    • Positive Control: Utilize Lidocaine (100 µM) or Carbamazepine to validate the assay's sensitivity to state-dependent NaV inhibition .

    • Vehicle Control: Run 0.1% DMSO continuously to account for baseline current rundown over time. Any IC₅₀ shift must be normalized against this vehicle drift to ensure data integrity.

Conclusion & Selection Matrix

The selection between Methoxyacetic acid hydrazide and Propoxyacetic acid hydrazide dictates the trajectory of lead optimization:

  • Choose Methoxyacetic acid hydrazide (MAH) when the target binding pocket is sterically restricted, or when the API requires higher aqueous solubility for intravenous formulation.

  • Choose Propoxyacetic acid hydrazide (PAH) when optimizing for CNS penetration (higher BBB permeability), targeting deep hydrophobic pockets for entropic binding gains, or when attempting to bypass rapid O-demethylation metabolic liabilities.

References

  • US20100331310A1 - Bicycloamine derivatives. Google Patents.
  • Synthesis of 7-trifluoromethyl-1-(propoxymethyl)-6-[m-(methylsulfonyl)phenyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine. PrepChem. Available at: [Link]

  • Chemo Selective Synthesis and Evaluation of Antimicrobial Activity of Novel 5-hydroxyindole Derivatives. ResearchGate. Available at: [Link]

Sources

Comparative

LC-MS Validation of Propoxyacetic Acid Hydrazide Purity: A Comparative Guide

As drug development pipelines demand increasingly stringent quality controls, the analytical validation of synthetic intermediates has evolved from a routine checkbox into a critical de-risking strategy. Propoxyacetic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines demand increasingly stringent quality controls, the analytical validation of synthetic intermediates has evolved from a routine checkbox into a critical de-risking strategy. Propoxyacetic acid hydrazide (PAAH) is a highly reactive aliphatic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a derivatization agent. Validating its purity—specifically ensuring the absence of unreacted esters, degradation products, and toxic residual hydrazine—presents a unique analytical challenge.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional modalities like HPLC-UV and GC-MS, providing a self-validating protocol grounded in modern analytical causality.

The Analytical Challenge: Causality Behind Modality Selection

To understand why standard analytical techniques often fail when evaluating PAAH, we must look at its molecular structure. PAAH (Molecular Weight: ~132.16 g/mol ) is an aliphatic molecule containing an ether linkage and a hydrazide group.

  • The HPLC-UV Limitation (The Chromophore Problem): Because PAAH lacks aromatic rings or an extended conjugated π -system, it exhibits extremely weak ultraviolet (UV) absorbance. Standard HPLC-UV analysis will either fail to detect the compound entirely or require pre-column derivatization (e.g., using salicylaldehyde or p-tolualdehyde) to artificially attach a chromophore (1[1], 2[2]). Derivatization introduces reaction yield variability and measures the derivative rather than the native compound, masking true purity.

  • The GC-MS Limitation (Thermal Instability): While GC-MS can analyze volatile compounds without a chromophore, hydrazides are notoriously prone to thermal degradation and adsorption within the heated GC inlet, leading to false degradation peaks and inaccurate purity profiles.

  • The LC-MS Advantage (Direct Molecular Fingerprinting): LC-MS bypasses both limitations. By utilizing Electrospray Ionization (ESI), LC-MS directly ionizes the underivatized PAAH molecule. The mass spectrometer acts as a universal detector, providing both quantitative purity data via the Total Ion Chromatogram (TIC) and qualitative structural confirmation via the Extracted Ion Chromatogram (EIC) (3[3]). Furthermore, modern LC-MS algorithms are vastly superior to LC-UV for characterizing unknown trace impurities or degradants in pharmaceutical compounds (4[4]).

DecisionMatrix Root PAAH Purity Validation UV HPLC-UV Root->UV GC GC-MS Root->GC LCMS LC-MS Root->LCMS UV_Lim Requires Derivatization (Weak Chromophore) UV->UV_Lim GC_Lim Thermal Degradation Risk in Inlet GC->GC_Lim LCMS_Adv Direct Analysis High Specificity LCMS->LCMS_Adv

Caption: Decision matrix comparing analytical modalities for hydrazide purity validation.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of different analytical modalities when applied to aliphatic hydrazides like PAAH.

Analytical ModalityDetection MechanismTypical Sensitivity (LOD)Key AdvantagesCritical Limitations
HPLC-UV (Underivatized) UV Absorbance (210 nm)~0.1 - 0.5% areaLow cost, ubiquitous equipment.Fails to detect PAAH accurately due to lack of chromophore.
HPLC-UV (Derivatized) UV Absorbance (330 nm)~0.60 µg/g (ppm)High sensitivity for specific targets (e.g., residual hydrazine).Indirect measurement; derivatization adds prep time and variability.
GC-MS Electron Ionization (EI)~10 - 50 ppmExcellent library matching for volatile impurities.Thermal degradation of hydrazides in the inlet skews purity.
LC-MS (ESI+) Mass-to-Charge (m/z)< 0.01% area (pg/mL) Direct analysis; molecular weight confirmation; detects co-eluting impurities.Susceptible to ion suppression if sample prep is poor.

Self-Validating LC-MS Protocol for PAAH

To establish a trustworthy purity profile, a protocol cannot simply generate a chromatogram; it must prove its own validity during the run. The following step-by-step methodology incorporates built-in causality checks to ensure data integrity.

Step 1: Sample and Reagent Preparation
  • Causality: LC-MS is highly sensitive to matrix effects. Trace metal ions or organic contaminants in standard HPLC solvents cause ion suppression in the ESI source, drastically reducing sensitivity and creating "ghost peaks" (5[5]).

  • Action: Use strictly LC-MS grade Acetonitrile and Water. Prepare a 1.0 mg/mL stock solution of PAAH, then dilute to a working concentration of 10 µg/mL.

  • Self-Validation: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 15N -labeled analog) to monitor ionization efficiency across all injections (6[6]).

Step 2: Chromatographic Separation
  • Column: Superficially porous C18 column (2.1 x 100 mm, 2.7 µm) to handle polar aliphatic compounds.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The acidic mobile phase (formic acid) promotes the protonation of the basic hydrazide nitrogen, maximizing the [M+H]+ signal in the positive electrospray ionization (ESI+) mode.

Step 3: Mass Spectrometry Parameters
  • Ionization: ESI in positive mode (ESI+).

  • Scan Mode: Full scan (m/z 50-500) for general purity (TIC) and Targeted SIM for trace impurities.

  • Target m/z: Monitor m/z 133.1 for the intact PAAH [M+H]+ ion.

LCMSWorkflow A Sample Prep (Isotope Dilution) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (No Derivatization) B->C D Mass Analysis (m/z 133.1) C->D

Caption: Direct LC-MS workflow for underivatized propoxyacetic acid hydrazide.

Step 4: The Self-Validating Injection Sequence

Execute the following sequence to guarantee that the reported purity is free from instrument drift or matrix suppression:

  • Blank (Mobile Phase): Ensures no carryover from previous runs.

  • System Suitability Test (SST): Inject a low-level standard (Limit of Quantitation, LOQ) to verify the signal-to-noise ratio is > 10.

  • Calibration Curve: A 5-point curve to establish the linear dynamic range ( R2>0.995 ).

  • Unknown Sample: Inject the synthesized PAAH batch. Calculate purity via Area Under the Curve (AUC) of the TIC.

  • Matrix Spike: Inject the unknown sample spiked with 50% of the target standard concentration. Causality: If the spike recovery is <90%, ion suppression is occurring in the source, and the sample must be diluted further.

  • Bracketing Standard: Re-inject the mid-level standard at the end of the run. This validates that instrument drift did not skew the quantitative results during the sequence.

Data Interpretation

When evaluating the mass spectra, the primary peak in the EIC should correspond to m/z 133.1. The presence of secondary peaks in the TIC that do not align with this mass indicates impurities. For example, a peak at m/z 119 could indicate an unreacted ethoxy-analog impurity, while lower molecular weight fragments may suggest degradation. Because LC-MS acts as a "second filter," it prevents co-eluting impurities from artificially inflating the purity percentage, a common pitfall in standard HPLC-UV analysis (3[3]).

References
  • A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate Source: Benchchem URL:1

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Source: Prime Labs URL:3

  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS Source: National Institutes of Health (NIH) URL:6

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters Source: Pure Synth URL:5

  • Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde Source: Alfa Chemistry URL:2

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets Source: PubMed URL:4

Sources

Comparative

A Comprehensive Comparison Guide: Propoxyacetic Acid Hydrazide vs. Standard Hydrazide Reagents in Carbonyl Derivatization

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with carbonyl-containing compounds (aldehydes and ketones). These molecules are notoriously difficult to analyze via standar...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with carbonyl-containing compounds (aldehydes and ketones). These molecules are notoriously difficult to analyze via standard liquid chromatography-mass spectrometry (LC-MS) due to their high polarity, low volatility, and poor ionization efficiency [1].

Chemical derivatization via hydrazide reagents is the gold standard for overcoming these hurdles. By converting polar carbonyls into stable hydrazones, we can drastically alter their chromatographic retention and MS detectability [2]. However, the selection of the derivatization reagent is a critical decision that dictates the success of the assay. This guide objectively compares Propoxyacetic Acid Hydrazide (PAH) —a specialized, aliphatic ether-linked reagent—against industry-standard reagents like 2,4-Dinitrophenylhydrazine (DNPH), Girard’s Reagent T (GT), and Dansylhydrazine (DnsHz).

Mechanistic Causality: Why Reagent Structure Matters

The fundamental reaction between a carbonyl and a hydrazide is an acid-catalyzed nucleophilic addition-elimination process. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate that subsequently dehydrates to form a stable hydrazone.

Reaction_Mechanism C Carbonyl Analyte (Target) I Hemiaminal Intermediate C->I Nucleophilic Attack H Hydrazide Reagent (e.g., PAH / DNPH) H->I Z Hydrazone Derivative (LC-MS Ready) I->Z Acid-Catalyzed Dehydration

Caption: General nucleophilic addition-elimination mechanism for carbonyl derivatization.

Reagent Profiles & Structural Implications
  • Propoxyacetic Acid Hydrazide (PAH): PAH ( MW≈132.16 ) introduces a moderately hydrophobic propoxy ether chain. The Causality: In reversed-phase LC (RPLC), highly polar carbonyls elute in the void volume. While reagents like GT solve ionization, they exacerbate poor retention. PAH’s propyl moiety provides sufficient van der Waals interactions with the C18 stationary phase to ensure retention. Simultaneously, the ether oxygen acts as a Lewis base, facilitating proton and sodium adduction during Electrospray Ionization (ESI), enhancing MS sensitivity without requiring a permanent charge. Furthermore, its small aliphatic nature minimizes steric hindrance, allowing rapid reaction with hindered ketones (e.g., ketosteroids).

  • 2,4-Dinitrophenylhydrazine (DNPH): The traditional workhorse for UV/Vis detection. The Causality: While DNPH provides a strong chromophore, its bulky aromatic ring and strongly electron-withdrawing nitro groups can induce negative inductive effects that suppress positive-mode ESI efficiency [1]. It is also prone to steric clashing with bulky analytes.

  • Girard’s Reagent T (GT): Contains a quaternary ammonium group. The Causality: GT imparts a permanent positive charge, yielding massive ESI+ signal enhancements. However, this extreme polarity causes analytes to elute in the column void volume on standard C18 columns, leading to severe ion suppression from matrix salts unless HILIC chromatography is employed [1].

  • Dansylhydrazine (DnsHz): A bulky, fluorescent reagent. The Causality: Excellent for LC-Fluorescence, but its large steric footprint ( MW≈265.3 ) drastically slows reaction kinetics with sterically hindered ketones, often requiring harsh heating that can degrade labile metabolites [2].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of these reagents based on structural thermodynamics, chromatographic behavior, and empirical mass spectrometric data [1][2][3].

ReagentMolecular WeightLC Retention (C18)ESI+ Ionization EfficiencySteric Hindrance TolerancePrimary Application
Propoxyacetic Acid Hydrazide (PAH) 132.16ModerateHigh (Ether-assisted adduction)Excellent (Low bulk)LC-MS/MS of aliphatic/hindered carbonyls
2,4-Dinitrophenylhydrazine (DNPH) 198.14HighModerate (Nitro suppression)Poor (Bulky aromatic)LC-UV/Vis, Environmental monitoring
Girard's Reagent T (GT) 167.64 (cation)Very LowVery High (Permanent charge)ModerateDirect Infusion MS, HILIC-MS
Dansylhydrazine (DnsHz) 265.33Very HighHighVery Poor (Highly bulky)LC-Fluorescence, LC-MS/MS

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in your data, derivatization protocols cannot simply be a list of steps; they must be designed as self-validating systems . The protocol below utilizes PAH but is adaptable to standard reagents. It incorporates internal standards and blank monitoring to mathematically normalize matrix effects and verify reaction completion.

Workflow S1 1. Sample Aliquot & IS Spiking (Mathematical Normalization) S2 2. Reagent Addition (10x Molar Excess of PAH) S1->S2 S3 3. Acidification (pH 3-4) & Incubation (60°C for 60 mins) S2->S3 S4 4. Quenching / SPE Cleanup (Removal of Excess Reagent) S3->S4 S5 5. LC-MS/MS Acquisition (Reversed-Phase C18 Separation) S4->S5

Caption: Self-validating experimental workflow for carbonyl derivatization and LC-MS/MS analysis.

Step-by-Step Protocol: PAH Derivatization for LC-MS/MS
  • Preparation & Internal Standard (IS) Spiking:

    • Aliquot 50μL of the biological sample (e.g., plasma, urine) into a low-bind microcentrifuge tube.

    • Self-Validation Step: Spike in 10μL of a stable-isotope labeled internal standard (e.g., Acetophenone-d5). Spiking before the reaction ensures that any variations in derivatization efficiency or downstream ion suppression are perfectly normalized.

  • Reagent Addition:

    • Add 50μL of a 50mM solution of Propoxyacetic Acid Hydrazide (PAH) prepared in LC-MS grade acetonitrile.

    • Causality: A massive molar excess drives the equilibrium of the reversible hemiaminal formation strictly toward the product side.

  • Acid Catalysis:

    • Add 5μL of 10% Formic Acid to adjust the apparent pH to approximately 3.5.

    • Causality: This specific pH is critical. It is acidic enough to protonate the carbonyl oxygen (increasing its electrophilicity) but not so acidic that it completely protonates the hydrazine nitrogen, which would destroy its nucleophilicity.

  • Incubation:

    • Vortex for 10 seconds and incubate at 60∘C for 60 minutes in a thermoshaker.

  • Quenching & Cleanup:

    • Quench the reaction by adding 100μL of a neutralizing buffer (e.g., 100mM Ammonium Acetate, pH 7) or proceed directly to Solid Phase Extraction (SPE) if the biological matrix is highly complex.

    • Self-Validation Step: Always run a "Reagent Blank" (water + reagent + catalyst) in parallel. Hydrazides are highly reactive and will readily scavenge airborne formaldehyde or acetone in the laboratory, creating false-positive background peaks.

  • Analysis:

    • Inject 5μL onto a C18 Reversed-Phase column coupled to an ESI-MS/MS system.

Conclusion

While legacy reagents like DNPH and Girard's Reagent T have cemented their places in analytical chemistry, they force a compromise between chromatographic retention, steric tolerance, and ionization efficiency. Propoxyacetic Acid Hydrazide (PAH) emerges as a highly rational alternative for LC-MS/MS workflows. By leveraging an aliphatic ether linkage, PAH provides the "Goldilocks" balance: enough hydrophobicity for excellent C18 retention, low steric bulk for rapid kinetics with hindered ketones, and an ether dipole that actively assists in electrospray ionization.

References

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS National Institutes of Health (NIH) / PMC URL:[Link]

  • The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]

Validation

Comparative Guide: GC-MS Method Validation for the Trace Analysis of Propoxyacetic Acid Hydrazide

Introduction & The Analytical Challenge Propoxyacetic acid hydrazide is a reactive intermediate utilized in pharmaceutical synthesis. Due to its hydrazide moiety, it is flagged as a potential Genotoxic Impurity (GTI) cap...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The Analytical Challenge

Propoxyacetic acid hydrazide is a reactive intermediate utilized in pharmaceutical synthesis. Due to its hydrazide moiety, it is flagged as a potential Genotoxic Impurity (GTI) capable of inducing 1[1]. Regulatory frameworks, such as the ICH M7(R2) guideline, mandate the strict control of such DNA-reactive impurities to parts-per-million (ppm) or sub-ppm thresholds based on the 2[2].

Analyzing propoxyacetic acid hydrazide presents a multi-faceted challenge. Direct analysis is severely hindered by its high polarity, thermal instability, and the1[1]. Consequently, robust analytical methods must employ derivatization to stabilize the molecule and enhance detection sensitivity[1].

Objective Comparison of Analytical Modalities

When developing a method for hydrazide GTIs, researchers typically evaluate HPLC-UV, LC-MS/MS, and GC-MS. Table 1 objectively compares the performance of these platforms.

Table 1: Alternative Methodologies for Hydrazide GTI Analysis

Analytical ModalitySample PreparationMatrix InterferenceSensitivity (LOD)RobustnessVerdict
HPLC-UV Pre-column derivatizationHigh (Baseline noise)> 5.0 ppmModerateInadequate for modern TTC limits
LC-MS/MS Dissolve and injectSevere (Ion suppression)< 0.1 ppmLow (Source fouling)High maintenance, prone to failure
Direct GC-MS Liquid-liquid extractionModerate~ 1.0 ppmModerateMatrix accumulation in GC inlet
HS-GC-MS In-situ derivatizationNone (Phase separation) < 0.05 ppm High Optimal for routine QC

While LC-MS/MS offers exceptional raw sensitivity, "dissolve and inject" strategies often suffer from severe matrix effects. The high concentration of the Active Pharmaceutical Ingredient (API) required to detect sub-ppm impurities leads to 2[2].

Conversely, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) coupled with in-situ derivatization provides a self-validating, robust system. By derivatizing the hydrazide with acetone to form a volatile hydrazone, the analyte partitions into the headspace, 3[3].

Logical Workflow of HS-GC-MS Matrix Exclusion

The causality behind the HS-GC-MS superiority lies in the physical separation of the derivatized analyte from the heavy API matrix.

G A API Matrix with Trace Propoxyacetic Acid Hydrazide B In-Situ Derivatization (Acetone, Acidic Catalyst) A->B Add Reagents C Formation of Volatile Propoxyacetic Acid Hydrazone B->C Condensation Reaction D Static Headspace Extraction (Thermal Partitioning) C->D Heat to 80°C E GC-MS (SIM Mode) Quantification < 1 ppm D->E Vapor Injection F Non-Volatile API Matrix (Remains in Vial) D->F Matrix Exclusion

Figure 1: Workflow of in-situ derivatization and HS-GC-MS matrix exclusion for hydrazide analysis.

Step-by-Step Experimental Protocol (HS-GC-MS)

To ensure scientific integrity and reproducibility, the following protocol details the validated parameters for quantifying propoxyacetic acid hydrazide.

Step 1: Sample Preparation & In-Situ Derivatization

  • Action: Accurately weigh 100 mg of the API into a 20 mL headspace vial. Add 2.0 mL of Acetone and 10 µL of glacial acetic acid. Seal immediately with a PTFE/silicone septum.

  • Causality: Acetone acts as both the3[3]. The acidic environment catalyzes the condensation reaction between the primary amine of the hydrazide and the ketone, rapidly forming a stable, less polar isopropylidene hydrazone.

Step 2: Headspace Equilibration

  • Action: Incubate the vial in the headspace autosampler oven at 80°C for 20 minutes with moderate agitation.

  • Causality: At 80°C, the volatile hydrazone reaches thermodynamic equilibrium. The non-volatile API remains trapped in the liquid phase, 4[4].

Step 3: Capillary GC Separation

  • Action: Inject 1.0 mL of the headspace vapor into the GC inlet (Split ratio 5:1, Inlet Temp: 200°C). Use a DB-624 capillary column (30 m × 0.32 mm, 1.8 µm). Oven program: 50°C (hold 2 min), ramp at 15°C/min to 220°C (hold 3 min).

  • Causality: The DB-624 stationary phase is4[4]. The thick film (1.8 µm) provides necessary retention and resolution for the derivatized hydrazone, separating it from any residual solvent peaks.

Step 4: Mass Spectrometric Detection

  • Action: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific molecular and fragment ions of the propoxyacetic acid hydrazone derivative.

  • Causality: SIM mode maximizes the detector's dwell time on the ions of interest, filtering out background chemical noise. This targeted approach is essential for achieving the 3[3].

Method Validation Data

A comprehensive validation must demonstrate that the method is fit-for-purpose across the required analytical range. Table 2 summarizes the typical validation metrics achieved using the HS-GC-MS protocol.

Table 2: HS-GC-MS Validation Parameters for Propoxyacetic Acid Hydrazide

Validation ParameterAcceptance CriteriaObserved Result
Linearity Range R² ≥ 0.9900.10 – 10.0 ppm (R² = 0.9994)
Limit of Detection (LOD) S/N ≥ 30.05 ppm
Limit of Quantitation (LOQ) S/N ≥ 10, RSD ≤ 10%0.15 ppm
Accuracy (Recovery) 80% – 120% at 1.5 ppm98.4% – 101.2%
Method Precision (Repeatability) %RSD ≤ 10.0% (n=6)3.2%
Solution Stability Stable for ≥ 24 hoursStable up to 48 hours at 25°C

The data confirms that the HS-GC-MS method provides excellent linearity, high recovery rates, and sufficient sensitivity (LOD = 0.05 ppm) to easily satisfy the generic2[2].

References

  • [1] Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. ResearchGate. URL:

  • [3] Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. URL:

  • [2] A Systematic Method Development Strategy for Determination of Pharmaceutical Genotoxic Impurities. ACS Publications. URL:

  • [4] Development and Validation of Method for the Quantitative Determination of Potential Genotoxic Impurities in Meloxicam by Headspace-Gas Chromatography (HS-GC). Impactfactor.org. URL:

Sources

Comparative

Benchmarking Propoxyacetic Acid Hydrazide in Heterocyclic Synthesis: A Comparative Guide

As a Senior Application Scientist specializing in late-stage functionalization and heterocyclic core assembly, I frequently evaluate aliphatic acid hydrazides for the construction of 1,2,4-triazoles, 1,3,4-oxadiazoles, a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in late-stage functionalization and heterocyclic core assembly, I frequently evaluate aliphatic acid hydrazides for the construction of 1,2,4-triazoles, 1,3,4-oxadiazoles, and thiadiazoles. Among these building blocks, propoxyacetic acid hydrazide (PAAH) occupies a highly specialized niche.

While simpler homologs like acetic acid hydrazide are ubiquitous, PAAH is strategically deployed when synthesizing Central Nervous System (CNS) active agents—most notably in the assembly of substituted triazolo[4,3-a][1,4]benzodiazepines [1].

This guide objectively benchmarks PAAH against alternative hydrazides, detailing the mechanistic causality behind its use, and provides a self-validating experimental protocol for researchers optimizing complex cyclizations.

Mechanistic Rationale: The Case for Propoxyacetic Acid Hydrazide

The condensation of a 1,4-benzodiazepine-2-thione with an acid hydrazide is the gold standard for constructing the fused triazole ring [1]. The specific hydrazide chosen dictates the substituent at the 1-position of the resulting triazole, which fundamentally alters the active pharmaceutical ingredient's (API) pharmacokinetics.

The Causality of Choice: Why append a propoxymethyl group using PAAH instead of a standard methyl group?

  • Lipophilicity (LogP) Modulation: The extended propyl chain significantly increases the lipophilicity of the molecule compared to methyl or methoxymethyl groups. In CNS drug development, this enhanced LogP is critical for driving blood-brain barrier (BBB) penetration.

  • Receptor Pocket Sterics: The steric bulk of the propoxy ether linkage modulates binding affinity within specific hydrophobic pockets (e.g., the GABA-A receptor), often extending the biological half-life of the compound.

  • Electronic Effects on Cyclization: The alpha-ether oxygen slightly withdraws electron density via induction. While this marginally reduces the initial nucleophilicity of the hydrazide compared to strictly aliphatic chains, it stabilizes the uncyclized amidrazone intermediate, allowing for controlled, step-wise cyclodehydration.

Mechanism A Thione Precursor (Electrophile) B Propoxyacetic Acid Hydrazide (Nucleophile) C Nucleophilic Attack (-H2S) D Amidrazone Intermediate (Uncyclized) C->D E Thermal Cyclodehydration (-H2O) D->E F 1-(Propoxymethyl)-triazolo [4,3-a][1,4]benzodiazepine E->F AB AB AB->C

Mechanistic pathway of triazole cyclization using propoxyacetic acid hydrazide.

Benchmarking Alternatives: Physicochemical & Reactivity Profiling

To objectively evaluate PAAH, we must benchmark it against its structural analogs: Acetic Acid Hydrazide (AAH), Methoxyacetic Acid Hydrazide (MAAH), and Cyanoacetic Acid Hydrazide (CAAH).

As shown in Table 1 , while AAH offers high reactivity and low steric hindrance, it fails to provide the lipophilic boost required for certain CNS applications. Conversely, CAAH is highly reactive but acts as an ambident nucleophile, often leading to complex mixtures and poor isolated yields. PAAH strikes the necessary balance between targeted lipophilicity and predictable reactivity.

Table 1: Physicochemical & Reactivity Profiling of Hydrazide Building Blocks
ReagentResulting 1-SubstituentRelative LogP ContributionNucleophilicitySteric HindrancePrimary Application
Acetic Acid Hydrazide (AAH) -CH₃LowHighLowBaseline triazole synthesis
Methoxyacetic Acid Hydrazide (MAAH) -CH₂OCH₃ModerateModerate-HighModeratePolar ether-linked heterocycles
Propoxyacetic Acid Hydrazide (PAAH) -CH₂OCH₂CH₂CH₃HighModerateModerate-HighCNS-active compounds (high BBB penetration)
Cyanoacetic Acid Hydrazide (CAAH) -CH₂CNLowHigh (Ambident)LowMulti-functionalized heterocycles
Table 2: Comparative Yields and Cyclization Times (1,4-Benzodiazepine-2-thione Model)

Because of the increased steric bulk of the propoxy group, PAAH requires a more robust thermal push during the final cyclodehydration step compared to AAH.

ReagentCondensation Time (Reflux)Cyclodehydration TempOverall Isolated YieldLC-MS Intermediate Stability
AAH 2-3 hours150-200 °C85-90%Low (rapidly cyclizes)
MAAH 4-5 hours180-210 °C75-80%Moderate
PAAH 5-6 hours200-220 °C70-75%High (requires thermal push)
CAAH 1-2 hours120-150 °C50-60%N/A (side reactions dominate)

Self-Validating Experimental Protocol

The following methodology details the synthesis of a 1-(propoxymethyl)-triazolo[4,3-a][1,4]benzodiazepine derivative using PAAH [2].

The Self-Validating Logic: This protocol relies on a deliberate, two-stage temperature gradient. The initial condensation at 118 °C selectively forms the amidrazone intermediate without triggering cyclization. By mandating an LC-MS In-Process Control (IPC) at this exact stage, the chemist validates the complete consumption of the thione precursor. Only after this validation is the temperature increased to 200 °C. If cyclization is attempted as a single-pot high-heat reaction, residual unreacted thione degrades rapidly, drastically reducing the final yield.

Workflow S1 1. Condensation (n-Butanol) S2 2. Reflux (118 °C, 5h) S1->S2 S3 3. LC-MS IPC (Check Amidrazone) S2->S3 S4 4. Thermal Melt (200 °C, -H2O) S3->S4 S5 5. Crystallization (Ethyl Acetate) S4->S5

Self-validating experimental workflow for triazole synthesis using PAAH.

Step-by-Step Methodology

Step 1: Condensation

  • Charge a flame-dried round-bottom flask with 1.0 equivalent of the target 1,4-benzodiazepine-2-thione precursor.

  • Suspend the thione in anhydrous n-butanol to achieve a 0.1 M concentration. (Causality: n-Butanol's boiling point of 117.7 °C is perfectly suited to drive the condensation while preventing premature, uncontrolled cyclization).

  • Add 1.5 equivalents of propoxyacetic acid hydrazide (PAAH).

  • Heat the mixture to reflux (~118 °C) under a continuous nitrogen atmosphere for 5 to 6 hours.

Step 2: In-Process Control (IPC) Validation 5. Withdraw a 50 µL aliquot from the reaction mixture. 6. Dilute in LC-MS grade acetonitrile and analyze. 7. Validation Checkpoint: Confirm the complete disappearance of the thione starting material mass and the dominant presence of the uncyclized amidrazone intermediate [M+H]+. Do not proceed to Step 3 until the thione is fully consumed.

Step 3: Thermal Cyclodehydration 8. Once validated, remove the n-butanol solvent in vacuo to yield a crude solid residue. 9. Subject the residue to a thermal melt by heating the flask to 200–220 °C under a slight vacuum or nitrogen sweep for 15 to 30 minutes. (Causality: The high thermal push is required to overcome the steric hindrance of the propoxy group, driving the elimination of water to aromatize the triazole ring).

Step 4: Isolation and Purification 10. Allow the melt to cool to room temperature. 11. Partition the crude product between dichloromethane (DCM) and saturated aqueous NaHCO₃. 12. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 13. Recrystallize the resulting solid from a mixture of ethyl acetate and hexanes to afford the pure 1-(propoxymethyl)-triazolo[4,3-a][1,4]benzodiazepine.

References

  • Source: Google Patents (US3987052A)
  • Title: Synthesis of 7-trifluoromethyl-1-(propoxymethyl)-6-[m-(methylsulfonyl)phenyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine Source: PrepChem URL: [Link]

Safety & Regulatory Compliance

Safety

The Chemistry of Hydrazide Disposal: Causality &amp; Risk Assessment

Proper disposal of highly reactive synthetic intermediates is a cornerstone of modern laboratory safety and operational excellence. Propoxyacetic acid hydrazide is a critical building block in the synthesis of complex ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of highly reactive synthetic intermediates is a cornerstone of modern laboratory safety and operational excellence. Propoxyacetic acid hydrazide is a critical building block in the synthesis of complex pharmaceuticals, including 1[1]. While chemically stable under standard atmospheric conditions, its hydrazide functional group presents unique reactivity profiles that dictate strict, non-negotiable disposal protocols.

As a Senior Application Scientist, I have observed that the mishandling of hydrazides often stems from a misunderstanding of their oxidative degradation pathways. Improper disposal can lead to catastrophic waste container pressurization or the inadvertent generation of carcinogenic byproducts. This guide establishes a self-validating, scientifically grounded system for the safe handling, quenching, and disposal of propoxyacetic acid hydrazide.

To safely dispose of propoxyacetic acid hydrazide, one must first understand its chemical vulnerabilities. Hydrazides are highly susceptible to oxidation. When exposed to common laboratory oxidants (e.g., sodium hypochlorite, oxone), the compound undergoes rapid oxidation to a reactive acyl diimide intermediate. This intermediate subsequently hydrolyzes to yield propoxyacetic acid and2[2].

The Pressurization Hazard: This rapid gas evolution is the exact reason why hydrazide waste must never be mixed with oxidizing waste streams. A sealed waste carboy containing both will rapidly pressurize and rupture, creating a severe physical and chemical hazard.

The Toxicity Hazard: While oxidative quenching effectively destroys the hydrazide moiety, bulk chemical oxidation is strictly prohibited in practice. Research demonstrates that the3 and other mutagenic species[3]. Therefore, bulk disposal must rely on EPA/RCRA-compliant high-temperature incineration, while chemical quenching is reserved exclusively for trace spill decontamination.

ChemPathway Hydrazide Propoxyacetic Acid Hydrazide (R-CO-NH-NH2) Intermediate Acyl Diimide Intermediate (Reactive) Hydrazide->Intermediate Oxidation Bleach Sodium Hypochlorite (NaOCl) Bleach->Intermediate Acid Propoxyacetic Acid (R-CO-OH) Intermediate->Acid Hydrolysis N2 Nitrogen Gas (N2) (Pressurization Risk) Intermediate->N2 Gas Evolution Toxins N-nitrosamines (Trace Byproducts) Intermediate->Toxins Side Reaction (Avoid Bulk Quenching)

Figure 1: Oxidative degradation pathway of propoxyacetic acid hydrazide and associated risks.

Operational Data & Waste Segregation

Before executing any disposal protocol, consult the physicochemical hazard profile and compatibility matrix. Proper segregation is the first line of defense against adverse laboratory incidents.

Table 1: Physicochemical Hazards & PPE Requirements

Hazard CategoryRisk ProfileRequired PPE / Engineering Control
Chemical Reactivity Incompatible with strong oxidizers; risk of rapid N₂ gas evolution.Fume hood, segregated secondary containment.
Toxicity Potential mutagen/toxin; standard 4 apply[4].Double nitrile gloves, chemical safety goggles, lab coat.
Flammability Combustible solid/powder.Keep away from open flames and ignition sources.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamPropoxyacetic Acid Hydrazide CompatibilityCausality / Result of Mixing
Halogenated Solvents (e.g., DCM)Compatible Safe for standard organic waste collection.
Non-Halogenated SolventsCompatible Safe for standard organic waste collection.
Strong Oxidizers (e.g., NaOCl, H₂O₂)INCOMPATIBLE Exothermic oxidation, N₂ gas pressurization, rupture risk.
Heavy MetalsINCOMPATIBLE Potential complexation or catalytic decomposition.

Step-by-Step Disposal Methodologies

The following protocols provide a self-validating framework for managing propoxyacetic acid hydrazide waste. We divide the workflow into two distinct paths based on volume and concentration.

WasteWorkflow Start Propoxyacetic Acid Hydrazide Waste Generation Decision Waste Type? Start->Decision Bulk Bulk Chemical / Solutions Decision->Bulk > 50 mL / High Conc. Spill Trace / Spill / Glassware Decision->Spill Trace amounts SAA Satellite Accumulation Area (SAA) Segregate from Oxidizers Bulk->SAA Prevent N2 pressurization Quench Oxidative Quenching (10% NaOCl) Spill->Quench Destroys hydrazide EHS EH&S Collection & RCRA Incineration SAA->EHS Quench->SAA Collect quenched aqueous waste

Figure 2: Propoxyacetic acid hydrazide waste management and disposal workflow.

Protocol A: Bulk Waste Management (SAA Compliance)

Use this protocol for bulk powders, reaction mother liquors, and concentrated solutions.

  • Segregation Verification : Ensure the designated waste carboy contains NO oxidizing agents (e.g., peroxides, hypochlorites, nitric acid).

    • Causality: Mixing hydrazides with oxidizers in a closed container leads to rapid nitrogen gas evolution and explosive pressurization[2].

  • Containment : Transfer propoxyacetic acid hydrazide solutions into a compatible, clearly labeled High-Density Polyethylene (HDPE) waste container.

  • Regulatory Labeling : Affix a hazardous waste label immediately. Mark the contents clearly and classify as "Toxic" and "Reactive" per 5[5].

  • Storage : Store the container in a designated 6 with secondary containment, away from heat and direct sunlight[6].

  • Final Disposition : Submit for Environmental Health & Safety (EH&S) collection. The ultimate disposition must be high-temperature incineration. Do not attempt to chemically neutralize bulk quantities[3].

Protocol B: Trace Spill Decontamination & Glassware Quenching

Use this protocol strictly for trace amounts (<50 mg), contaminated spatulas, or surface spill decontamination. Do not use for bulk disposal.

  • Preparation : Don appropriate PPE (double nitrile gloves, splash goggles, lab coat)[4]. Ensure the fume hood sash is lowered to operational height.

  • Oxidant Application : Flood the contaminated surface or glassware with a freshly prepared 10% Sodium Hypochlorite (NaOCl) solution.

  • Reaction Monitoring (Self-Validation) : Observe the liquid for mild effervescence (bubbling).

    • Causality: The bubbling is nitrogen gas (N₂) evolving as the hydrazide is successfully oxidized to propoxyacetic acid[2]. The cessation of bubbling indicates the reaction has gone to completion.

  • Incubation : Allow a minimum contact time of 30 minutes to ensure complete oxidative destruction of the hydrazide moiety.

  • Aqueous Collection : Collect the quenched, aqueous mixture into a dedicated "Aqueous Waste - Quenched Hydrazides" container. Do not mix this with standard organic solvent waste.

    • Causality: Trace N-nitrosamines may form during this process; segregating this specific waste ensures these potent mutagens are handled appropriately by EH&S[3].

References

  • Cole-Parmer. "Material Safety Data Sheet - Oxamic Hydrazide, 99%". Cole-Parmer Safety Database.
  • Yale Environmental Health & Safety. "Management of Hazardous Waste Procedure". Yale University EHS.
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings". EPA.gov.
  • PrepChem. "Synthesis of 7-trifluoromethyl-1-(propoxymethyl)-6-[m-(methylsulfonyl)phenyl]-4H-s-triazolo[4,3-a][1,4]benzodiazepine". PrepChem Database.
  • Castegnaro, M., et al. "Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species". American Industrial Hygiene Association Journal. 1986.
  • Suwannakeeree, R., et al. "Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine)". PMC. 2024.

Sources

Handling

Personal protective equipment for handling Propoxyacetic acid hydrazide

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generalized safety approach. This is a critical error when handling hydrazide derivatives like Propoxyacetic acid h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all organic powders with a generalized safety approach. This is a critical error when handling hydrazide derivatives like Propoxyacetic acid hydrazide. The hydrazide functional group (–NHNH₂) is not merely a structural placeholder; it is a highly reactive nucleophile and a potent reducing agent. Improper handling can lead to severe contact dermatitis, respiratory sensitization, and dangerous exothermic reactions if exposed to incompatible oxidizers.

This guide provides a self-validating, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Propoxyacetic acid hydrazide.

Mechanistic Hazard Assessment: The Causality of Risk

To select the appropriate PPE, we must first understand the chemical behavior of the threat:

  • Dermal Sensitization & Corrosivity: Hydrazides can cause severe inflammation and allergic contact dermatitis. Manifestation of these allergic reactions typically takes 12 to 72 hours post-exposure[1]. Entry into the bloodstream through micro-abrasions can produce systemic toxicity[2].

  • Reactivity Profile: As a reducing agent, Propoxyacetic acid hydrazide is fundamentally incompatible with strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches). Contact with these materials can trigger exothermic decomposition, releasing poisonous nitrogen oxide (NOx) fumes[1][2].

  • Aerosolization: In its solid state, the fine powder poses a severe inhalation hazard, capable of causing respiratory tract burns and long-term asthmatic symptoms[2].

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex laboratory gloves. The nucleophilic nature of hydrazides requires specific barrier materials. The following table summarizes the quantitative data and mechanistic reasoning for PPE selection.

PPE CategorySpecificationQuantitative StandardMechanistic Causality
Hand Protection Nitrile Rubber (NBR)Thickness ≥ 0.35 mmBreakthrough > 240 minHydrazides can permeate thin latex. Nitrile provides superior resistance to the nucleophilic amine/hydrazide moiety and associated organic solvents[3].
Eye Protection Chemical Safety GogglesEN 166 / ANSI Z87.1Prevents severe ocular damage from corrosive dust or aerosolized solutions. Contact lenses must be removed as they can absorb and concentrate irritants[2].
Body Protection Polypropylene Coveralls or Cotton Lab CoatN/APrevents dermal sensitization. Hydrazides can trigger allergic dermatitis upon repeated exposure; exposed skin must be minimized[1][2].
Respiratory Protection N95 / P100 Particulate RespiratorFilter efficiency ≥ 95%Required if weighing outside a closed system. Prevents inhalation of highly irritating and potentially toxic particulates.

Operational Workflow & Handling Protocol

A protocol is only effective if it is a self-validating system. Each step in the following workflow contains a built-in verification check to ensure absolute safety.

Workflow cluster_0 Phase 1: Environmental & PPE Validation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Decontamination Step1 Verify Fume Hood Face Velocity >100 fpm Step2 Don PPE Matrix (Nitrile, Goggles, Coat) Step1->Step2 Step3 Weighing & Transfer Minimize Aerosolization Step2->Step3 Step4 Reaction Execution Avoid Oxidizing Agents Step3->Step4 Step5 Spill Containment Use Inert Absorbent Step4->Step5 Step6 Waste Segregation Seal in Hazardous Waste Step5->Step6

Figure 1: Self-validating operational workflow for handling Propoxyacetic acid hydrazide.

Step-by-Step Methodology: Safe Weighing and Transfer
  • Environmental Verification: Before opening the chemical container, verify that the fume hood face velocity is operating at >100 feet per minute (fpm). Causality: Hydrazide dusts are severe respiratory irritants; local exhaust is non-negotiable.

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears. Ensure the lab coat is fully buttoned and safety goggles are sealed against the face.

  • Static Elimination: Use an anti-static device on the weighing spatula and weigh boat. Causality: Static electricity causes fine powders to aerosolize, defeating the purpose of the fume hood and increasing inhalation risk.

  • Transfer: Transfer the Propoxyacetic acid hydrazide using a clean, dedicated spatula. Avoid rapid, jerky movements that generate dust clouds.

  • Sealing & Segregation: Cap the primary container immediately after use. Store the chemical in a cool, dark place, strictly segregated from oxidizing acids and bases[2].

Spill Containment & Waste Disposal Plan

The most dangerous moment in chemical handling occurs during unexpected spills or improper disposal.

Step-by-Step Methodology: Decontamination and Disposal
  • Isolation: Evacuate non-essential personnel from the immediate area. If the spill occurs outside the fume hood, immediately don a P100/N95 respirator.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, sand, or vermiculite[1]. Causality: Never use paper towels or combustible organic materials. Hydrazides can react with organic materials, potentially causing ignition if trace oxidizers are present[2].

  • Collection: Carefully sweep the absorbed mixture using a spark-proof brush and dustpan to prevent static generation.

  • Waste Segregation: Place the collected waste into a clearly labeled, sealable polyethylene hazardous waste container. Causality: Do not attempt to quench hydrazide waste with bleach (sodium hypochlorite) in an uncontrolled environment. While oxidation is a known quenching method, incomplete reaction with hypochlorite leads to the formation of highly toxic, carcinogenic byproducts (such as N-nitroso compounds) and dangerous gas evolution[4].

  • Final Decontamination: Wash the contaminated surface with copious amounts of water. Propoxyacetic acid hydrazide is water-soluble, and dilution mitigates residual corrosive hazards[3][5].

Sources

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